Product packaging for 5-Chlorobenzo[i]phenanthridine(Cat. No.:)

5-Chlorobenzo[i]phenanthridine

Cat. No.: B14894113
M. Wt: 263.7 g/mol
InChI Key: GHMIUBCWGSMTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorobenzo[i]phenanthridine is a synthetic phenanthridine derivative designed for biochemical and anticancer research. As a flat, polyaromatic compound, its primary research value lies in its ability to interact with biological macromolecules, particularly through intercalation into DNA and inhibition of key enzymes. This interaction can disrupt DNA replication and function, making it a compound of interest for studying cell cycle arrest and apoptosis in cancer cell lines. Phenanthridine derivatives are recognized for their diverse biological activities. Related compounds in this class have demonstrated potent cytotoxicity and have been shown to increase levels of p53 protein and cause apoptosis-specific fragmentation of PARP-1 in cultured cells, indicating a mechanism that triggers programmed cell death. The specific chlorine substitution on the benzo[i]phenanthridine core is intended to modulate the compound's electronic properties, binding affinity, and cellular potency, allowing researchers to probe structure-activity relationships. This compound is related to the benzo[c]phenanthridine alkaloid family, which includes natural products like nitidine and sanguinarine known for their topoisomerase I inhibitory activity. The structural modification, omitting one benzene ring present in the classic alkaloids, aims to retain biological activity while altering specificity and physicochemical properties. Researchers can utilize this compound as a chemical tool to explore novel therapeutic pathways and mechanisms of action. Key Research Applications: Anticancer Research: Investigated for its cytotoxic effects and ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Antibacterial Studies: Some phenanthridine derivatives show high activity against Gram-positive bacterial strains like Bacillus subtilis and Micrococcus luteus . Mechanistic Biochemistry: Serves as a probe for studying DNA-intercalation and enzyme inhibition, particularly relevant to topoisomerase function. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10ClN B14894113 5-Chlorobenzo[i]phenanthridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10ClN

Molecular Weight

263.7 g/mol

IUPAC Name

5-chlorobenzo[i]phenanthridine

InChI

InChI=1S/C17H10ClN/c18-17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)19-17/h1-10H

InChI Key

GHMIUBCWGSMTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=NC4=CC=CC=C34)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chlorobenzo I Phenanthridine and Its Analogs

Convergent and Divergent Synthetic Approaches to the Benzo[i]phenanthridine Nucleus

In contrast, a divergent synthesis begins with a central, common precursor that is elaborated through various reaction pathways to generate a library of structurally related compounds. This method is particularly powerful for creating analogs of a target molecule, such as 5-Chlorobenzo[i]phenanthridine, allowing for the systematic exploration of structure-activity relationships. Many modern methods, including the radical and transition-metal-catalyzed reactions discussed below, can be adapted to fit either a convergent or divergent strategic framework.

Radical Cyclization Strategies for C-Ring Formation

Radical cyclizations have emerged as a powerful and versatile tool for the formation of carbo- and heterocyclic rings. asianpubs.org These reactions proceed via highly reactive radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. beilstein-journals.org For the synthesis of the benzo[i]phenanthridine nucleus, radical cyclization is a key strategy for constructing the central C-ring.

One of the classic and most reliable methods for generating radicals for cyclization involves the use of tributyltin hydride (Bu₃SnH) as a radical mediator and azobisisobutyronitrile (AIBN) as a thermal initiator. asianpubs.orgorganic-chemistry.org In this process, AIBN decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org

This tin radical can then abstract a halogen atom (like bromine or iodine) from a suitably designed precursor, such as an N-(2-halobenzyl)aniline derivative, to generate an aryl or benzyl (B1604629) radical. This reactive intermediate subsequently undergoes an intramolecular cyclization onto an adjacent aromatic ring to form the new C-C bond of the phenanthridine (B189435) core. nih.govnih.gov The resulting cyclized radical is then quenched by another molecule of Bu₃SnH, regenerating the tributyltin radical and propagating the radical chain reaction. libretexts.org This method was successfully used to prepare novel phenanthridine derivatives via radical cyclization and subsequent aromatization. nih.gov

Table 1: Examples of Bu₃SnH/AIBN-Mediated Radical Cyclization This table illustrates the general applicability of the method for phenanthridine synthesis.

Starting Material PrecursorProductYield (%)Reference
N-(2-Bromobenzyl)aniline5,6-DihydrophenanthridineVaries nih.gov
2-Iodoaryl benzyl ethersDihydrophenanthrenesGood soton.ac.uk
6-bromo-hepta-1,5-dien-4-ol deriv.Hydroxycyclohexene fused carbocycles62% asianpubs.org

Photochemical methods offer a powerful, often metal-free, alternative for generating radical intermediates. beilstein-journals.org In the context of phenanthridine synthesis, the photoinduced generation of iminyl radicals has proven to be a particularly effective strategy. nih.govd-nb.inforsc.org This approach typically involves the irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes with UV light. nih.govd-nb.info

The UV radiation promotes the homolytic cleavage of the weak N–O bond in the oxime derivative, directly forming an iminyl radical. nih.gov This iminyl radical then undergoes a 6-endo-trig cyclization onto the adjacent aromatic ring to forge the central heterocyclic ring of the phenanthridine system. d-nb.info The reaction's success can be dependent on the substitution pattern of the aromatic rings, with electron-donating groups often stabilizing the radical intermediates. nih.govd-nb.info This methodology has been successfully applied to the synthesis of the natural product trisphaeridine. d-nb.info

Table 2: Photoinduced Synthesis of Phenanthridines via Iminyl Radicals

Substrate (O-acetyl oxime)ProductYield (%)Reference
2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime4-Methoxyphenanthridine54% nih.govd-nb.info
Trisphaeridine precursor oximeTrisphaeridine41% d-nb.info
Various functionalized oxime carbonatesSubstituted PhenanthridinesVaries rsc.org

Transition Metal-Catalyzed Cyclization Reactions for Benzo[i]phenanthridine Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly efficient and selective pathways for the formation of complex molecular architectures. nih.gov Catalysts based on palladium and rhodium are particularly prominent in the synthesis of phenanthridines and their benzo-fused analogs through various cross-coupling and cycloaddition reactions. researchgate.net

Palladium catalysts are exceptionally versatile for forming C–C and C–N bonds, which are critical for constructing the phenanthridine framework. nih.govnih.gov One powerful strategy involves a palladium-catalyzed intramolecular C–H amination. In this approach, a biaryl precursor, often synthesized via a preceding palladium-catalyzed C-H arylation, is treated with a palladium catalyst and an oxidant. nih.gov The catalyst facilitates the cyclization through activation of a C-H bond on one aryl ring and subsequent coupling with a nitrogen atom, forming the dihydrophenanthridine core, which can then be oxidized to the aromatic phenanthridine. nih.gov

Another elegant approach is the palladium-catalyzed tandem reaction, where multiple bond-forming events occur in a single pot. For instance, a concise synthesis of benzo[c]phenanthridines, isomers of the target benzo[i]phenanthridine, was achieved through a palladium-catalyzed ring-opening coupling of an azabicyclic alkene with o-iodobenzoates, followed by a tandem cyclization. rsc.orgrsc.org These strategies highlight the power of palladium catalysis to rapidly build molecular complexity from relatively simple starting materials. researchgate.net

Table 3: Selected Palladium-Catalyzed Reactions for Phenanthridine Skeletons

Reaction TypeCatalyst SystemPrecursorsProduct TypeReference
Sequential C–H FunctionalizationPd(OAc)₂ / PhI(OAc)₂Benzylpicolinamides, Aryl iodidesPhenanthridines nih.gov
Tandem Ring-Opening/CyclizationPd(OAc)₂ / PPh₃Azabicyclic alkene, o-iodobenzoatesBenzo[c]phenanthridinones rsc.orgrsc.org
Intramolecular C-H ArylationPd-NanoparticlesN-substituted o-halobenzanilidesPhenanthridinones nih.gov

Rhodium catalysts are renowned for their ability to mediate cycloaddition reactions, particularly the [2+2+2] cycloaddition of alkynes, which can be a powerful method for constructing aromatic and heterocyclic rings. nih.gov In the context of phenanthridine synthesis, a rhodium catalyst can orchestrate the assembly of the core structure from simpler alkyne components.

A more recent development is the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes. nih.gov This reaction is proposed to proceed through an initial N-H metalation of the amide, followed by ortho C-H bond activation to form a five-membered rhodacycle intermediate. This metallacycle then undergoes insertion of an alkyne to form a seven-membered ring, which subsequently undergoes reductive elimination to furnish the desired isoquinolone product. nih.gov Isoquinolones are structurally related to phenanthridones and represent a key substructure. This method is notable for its tolerance of a wide range of functional groups and the excellent regioselectivity observed with unsymmetrical alkynes. nih.gov

Table 4: Rhodium-Catalyzed Cycloadditions for Heterocycle Construction

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Oxidative Cycloaddition[RhCpCl₂]₂ / Cu(OAc)₂Benzamides, AlkynesIsoquinolones nih.gov
Cascade Oxidative Annulation[RhCpCl₂]₂ / Cu(OAc)₂Aryl imidazoles, AlkynesPolyheteroaromatics nih.gov
[2+2+2] CycloadditionRhodium catalystAlkynes, IsocyanatesQuinolizidines nih.gov

Copper-Catalyzed Carbon-Nitrogen and Carbon-Carbon Coupling Strategies

Copper-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of complex nitrogen-containing heterocyclic compounds. These methods offer advantages over other transition metals like palladium due to copper's lower cost, lower toxicity, and often different reactivity profile. nih.gov In the context of benzo[i]phenanthridine synthesis, copper catalysis can be instrumental in the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that constitute the heterocyclic core.

One relevant strategy involves the copper-promoted dehydrosulfurative C–N cross-coupling. nih.govrsc.org While not directly applied to this compound in the reviewed literature, the principle of using a thiono substrate as a coupling partner in a copper-promoted C-N bond formation is a pertinent concept. nih.gov This type of reaction, which involves the coupling of a thione with an amine, could be adapted for the synthesis of precursors to the target molecule. For instance, a suitably substituted dihydropyrimidinethione could be coupled with an aryl amine, followed by further transformations to construct the phenanthridine skeleton. The reaction proceeds efficiently with a variety of thiono substrates and both aryl and aliphatic amines, highlighting its potential for rapid diversification of related heterocyclic structures. nih.govrsc.org

Furthermore, copper-catalyzed C-H functionalization/C-N bond formation presents another viable pathway. nih.gov Research has demonstrated the synthesis of benzimidazoles from amidines through a copper-catalyzed process that involves the formation of a C-N bond via C-H activation. nih.gov This principle of activating a C-H bond for subsequent coupling with a nitrogen atom is a cornerstone of modern synthetic chemistry and could be envisioned in the final cyclization step to form the phenanthridine ring system.

Aerobic, copper-templated cross-coupling reactions also represent a significant advancement in C-C bond formation. dntb.gov.ua These reactions can be employed to construct the biaryl backbone that is a prerequisite for the final cyclization to the phenanthridine core. The use of aerobic conditions makes these reactions environmentally appealing.

Catalyst SystemReactantsBond FormedKey Features
Copper3,4-Dihydropyrimidin-1H-2-thione, AmineC-NDehydrosulfurative coupling with concomitant aromatization. nih.govrsc.org
CopperAmidineC-NC-H functionalization. nih.gov
CopperThioaroylate ions, Carboxylic acidsC-CAerobic, copper-templated cross-coupling. dntb.gov.ua

Metal-Free Cyclization and Annulation Techniques

In the quest for more sustainable and cost-effective synthetic routes, metal-free cyclization and annulation techniques have gained considerable traction. These methods avoid the use of potentially toxic and expensive transition metals, offering alternative pathways to the benzo[i]phenanthridine core.

Base-promoted homolytic aromatic substitution (BHAS) has been recognized as a powerful method for C-C bond formation between aromatic systems. nih.gov This reaction typically involves the use of a strong base, such as potassium tert-butoxide, to promote the cyclization of suitably substituted precursors. nih.govresearchgate.net The mechanism is believed to involve radical intermediates, with the base playing a crucial role in both dehydrogenation and the homolytic aromatic substitution step. researchgate.net

One notable application of this methodology is the synthesis of polysubstituted phenanthridines from readily available starting materials like benzhydrol and 2-iodoaniline (B362364) derivatives. researchgate.net The reaction proceeds through a cascade sequence involving the oxidation of the alcohol, condensation with the amine to form a C-N bond, and finally, a radical C-C coupling to furnish the phenanthridine core. researchgate.net The use of aerial oxygen as the terminal oxidant in some instances underscores the practical appeal of this method. researchgate.net

Recent advancements have focused on making the BHAS reaction conditions milder. For example, the use of photoredox catalysis with an Fe(III)-NHC complex under green light has been shown to drive BHAS reactions, allowing for the use of weaker bases like potassium carbonate. nih.gov This approach has expanded the substrate scope to include functional groups that are sensitive to harsher conditions. nih.gov Mechanistic studies have been crucial in understanding and optimizing these reactions, with research identifying key imino radical anions as reactive intermediates in certain diamine-promoted BHAS systems. jiaolei.group

Photochemical reactions offer a unique and often efficient way to construct complex molecular architectures. Photoinduced intramolecular annulation, particularly through 6π-electrocyclization, is a well-established strategy for the synthesis of polycyclic aromatic compounds, including phenanthridines and their derivatives. rsc.orgresearchgate.net

One approach involves the irradiation of N-phenylbenzamides with UV light. researchgate.net In the presence of an acid such as methanesulfonic acid, these precursors undergo a series of transformations including amide tautomerization, 6π-electric cyclization, a researchgate.netnih.gov-H shift, and subsequent tautomerization and hydrogen evolution to yield phenanthridin-6(5H)-ones. researchgate.net This method provides a general and concise route to this important class of compounds.

Another strategy utilizes the photoannulation of chloro-substituted pyridinones or isoquinolinones with alkynes. rsc.org The reaction is believed to proceed through the photoaddition of the chloro-heterocycle to the alkyne, forming a chlorine-substituted stilbenoid intermediate. This intermediate then undergoes a 6π-electrocyclization followed by oxidation and aromatization to afford the polycyclic product. rsc.org This one-pot synthesis demonstrates the power of photochemical methods to rapidly build molecular complexity.

Furthermore, a novel UV light-mediated synthesis of phenanthridines from biaryl oximes has been developed. nih.gov This reaction involves the homolytic cleavage of the N-O bond in the oxime to generate an iminyl radical, which then undergoes intramolecular cyclization. A key finding was that a methoxy (B1213986) group could act as a leaving group in this cyclization, a previously unprecedented observation in phenanthridine synthesis. nih.gov

Oxidative cyclization provides another metal-free avenue to the benzo[i]phenanthridine core. These reactions typically involve the formation of a key intermediate that is then oxidized to induce the final ring-closing step.

A notable example is the synthesis of 2-arylchromeno[2,3,4,5-lmna]phenanthridines through a sequential multicomponent assembly, oxygenation, and 6π-electrocyclization. rsc.org In this one-pot reaction, an arylamine, an aromatic aldehyde, and a cyclic ketone react in the presence of a catalytic amount of acid. Dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the oxygen source for the formation of a key 5-aryl-3,4-dihydrobenzo[a]phenanthridin-1(2H)-one intermediate. This intermediate then undergoes a domino reaction involving 6π-electrocyclization and aromatization to yield the final product. rsc.org This method is remarkable for its ability to form multiple C=C, C=N, and C-O bonds in a single step without the need for a base or an external activator for the oxygenation process. rsc.org

The biosynthesis of certain natural products also provides inspiration for oxidative cyclization strategies. For instance, the formation of the benzofuranoindoline core in the biosynthesis of (+)-azonazine A involves an enzymatic oxidative cyclization. escholarship.org While enzymatic, this highlights the principle of using an oxidant to facilitate the key ring-forming step.

MethodKey FeaturesPrecursors
Base-Promoted Homolytic Aromatic Substitution (BHAS)Metal-free, radical mechanism, can be initiated by light. nih.govresearchgate.net2-Isocyanobiphenyls and aromatic aldehydes, nih.gov or benzhydrol and 2-iodoaniline derivatives. researchgate.net
Photoinduced Intramolecular AnnulationUtilizes UV light, often involves 6π-electrocyclization. rsc.orgresearchgate.netnih.govN-phenylbenzamides, researchgate.net 6-chloropyridin-2-ones and phenylacetylene, rsc.org or biaryl oximes. nih.gov
Oxidative CyclizationOften one-pot, can use DMSO as an oxygen source. rsc.orgArylamine, aromatic aldehyde, and cyclic ketone. rsc.org

Precursor Design and Functional Group Interconversions for this compound Synthesis

The successful synthesis of this compound is critically dependent on the rational design and efficient synthesis of key precursors. These precursors must contain the necessary functionalities and substitution patterns to facilitate the final cyclization to the target molecule.

Arylamines and imines are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, including phenanthridines. nih.gov The synthesis of these intermediates often involves well-established chemical transformations.

Imines, or Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction is often reversible and can be driven to completion by the removal of water. Recent developments have focused on more environmentally friendly, solvent-free methods for imine synthesis. For example, a mechanochemical method involving the manual grinding of equimolar amounts of an aldehyde and an amine at room temperature has been shown to produce imines in high yields and short reaction times. nih.gov This approach is particularly useful for the preparation of fluorinated imines, which are versatile intermediates in their own right. nih.gov

The synthesis of the requisite arylamine precursors can be achieved through various standard organic reactions, such as the reduction of nitroarenes or the amination of aryl halides. The specific substitution pattern required for the synthesis of this compound would necessitate a multi-step synthesis to introduce the chlorine atom and other functional groups at the desired positions on the aromatic rings.

In the context of the previously discussed BHAS reaction for phenanthridine synthesis, the key precursors are 2-isocyanobiphenyls and aromatic aldehydes. nih.gov The 2-isocyanobiphenyls themselves are typically synthesized from the corresponding 2-aminobiphenyls. Similarly, the synthesis of phenanthridines from benzhydrol and 2-iodoaniline derivatives requires the prior synthesis of these substituted starting materials. researchgate.net

For photochemical routes, the synthesis of precursors like N-phenylbenzamides, researchgate.net 6-chloropyridin-2-ones, rsc.org and biaryl oximes nih.gov is the initial and critical step. These precursors are often assembled through standard amide or ether bond forming reactions, or through cross-coupling reactions to create the biaryl linkage.

Reductive Amination and Schiff Base Chemistry in Phenanthridine Formation

Reductive amination is a powerful and reliable method for constructing the carbon-nitrogen bond, a key step in the formation of the phenanthridine core. harvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or a Schiff base, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com A significant advantage of this method is its ability to circumvent the overalkylation issues often encountered with direct amine alkylation. harvard.edu

The choice of reducing agent is critical for the success of reductive amination. Reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are frequently employed due to their selective reduction of the iminium ion in the presence of the carbonyl precursor. harvard.edu For instance, the Borch reduction, while effective under mild conditions, utilizes the highly toxic sodium cyanoborohydride. harvard.edu A key aspect of this reaction is maintaining a pH between 6 and 7 to ensure the selective reduction of the iminium ion without competing reduction of the initial carbonyl compound. harvard.edu

Schiff base formation, the condensation reaction between an aldehyde or ketone and a primary amine, is a fundamental step in many phenanthridine syntheses. wikipedia.orgdergipark.org.trnih.gov These imine intermediates are pivotal for subsequent cyclization reactions to build the heterocyclic framework. The stability and reactivity of the Schiff base can be influenced by the electronic and steric properties of both the carbonyl and amine precursors.

In the context of synthesizing phenanthridine derivatives, reductive amination has proven to be a more suitable method for preparing the necessary amine precursors compared to direct condensation, which can suffer from low conversions and difficult purification. nih.gov

Key Reducing Agents in Reductive Amination:

Reducing AgentKey FeaturesReference
Sodium CyanoborohydrideEffective at pH 6-7, selective for iminium ions, but highly toxic. harvard.edu
Sodium TriacetoxyborohydrideHighly selective, high yielding, tolerates a wide range of functional groups. harvard.edu
Hantzsch EsterUsed as a biomimetic organic reductant for selective reductions. researchgate.net
PhenylsilaneUsed with a dibutyltin (B87310) dichloride catalyst for direct reductive amination. organic-chemistry.org

Aromatization Strategies for Dihydrobenzo[i]phenanthridine Precursors

Following the construction of the core heterocyclic structure, which often exists in a partially saturated form like dihydrobenzo[i]phenanthridine, an aromatization step is necessary to yield the final, fully conjugated phenanthridine system.

A common and effective method for this transformation is oxidative aromatization. google.com This process involves treating the dihydro-intermediate with an oxidizing agent to introduce the final double bond and achieve the planar, aromatic structure. A variety of oxidizing agents have been successfully employed for this purpose.

Common Oxidizing Agents for Aromatization:

Oxidizing AgentReaction ConditionsReference
Activated Manganese Dioxide (MnO2)Used after radical cyclization to afford the desired phenanthridine derivatives. nih.govgoogle.com
Lead TetraacetateCan be used for the oxidative aromatization of the closed ring. google.com
Dichloro Dicyanobenzoquinone (DDQ)An effective oxidizing agent for this transformation. google.com

The choice of oxidizing agent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired aromatic product. For example, in the synthesis of certain phenanthridine derivatives, radical cyclization using AIBN as an initiator is followed by aromatization with activated MnO2 to furnish the final products. nih.gov

Derivatization and Diversification Strategies for this compound Scaffolds

The ability to modify the core structure of this compound is essential for exploring its therapeutic potential and understanding its structure-activity relationships. Various strategies have been developed to introduce a wide array of functional groups onto the benzo[i]phenanthridine scaffold.

Late-Stage Functionalization Approaches for Complex this compound Analogs

Late-stage functionalization (LSF) is a powerful strategy that allows for the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. rsc.org This approach is highly valuable as it can rapidly generate a library of analogs from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies. rsc.orgnih.gov

For heteroaromatic systems like benzo[i]phenanthridines, LSF can be achieved through various methods, including C-H activation. rsc.org This technique enables the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. The development of site-selective C-H functionalization methods is particularly attractive for complex scaffolds. rsc.org For instance, the use of cationic groups like phosphonium, pyridinium, and thianthrenium as precursors for various functional groups represents a recent advancement in LSF. rsc.org

Introduction of Specific Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of different substituents at various positions of the benzo[i]phenanthridine ring system is crucial for elucidating the structure-activity relationships (SAR). nih.govnih.govnih.gov These studies help to identify the key structural features responsible for the biological activity and to optimize the potency and selectivity of the compounds.

For example, in the development of new antitumor agents based on the benzo[c]phenanthridine (B1199836) framework, various substituents have been introduced at the 6- and 11-positions. nih.govnih.gov Studies have shown that the nature of these substituents can significantly impact the cytotoxicity and topoisomerase inhibitory properties of the compounds. nih.gov For instance, the introduction of (dimethylamino)alkylamino side chains at the 6-position and different methoxyphenyl substituents at the 11-position have been explored to enhance antitumor activity. nih.govnih.gov These SAR studies have revealed that compounds with methoxyphenyl substituents often exhibit higher potency. nih.gov

Examples of Substituents for SAR Studies:

Position of SubstitutionType of SubstituentObserved EffectReference
6-position[(Dimethylamino)alkyl]amino side chainsInvestigated for antitumor properties. nih.gov
11-positionMethoxyphenyl substituentsTend to show the highest potency. nih.gov
2,5,6-positions (Benzimidazoles)Various modificationsLed to the discovery of remarkably potent antitubercular agents. rsc.org

Regioselective Functionalization Control in Benzo[i]phenanthridine Systems

Controlling the regioselectivity of functionalization is a significant challenge in the synthesis of complex polycyclic aromatic compounds like benzo[i]phenanthridines. Achieving regioselective functionalization ensures that substituents are introduced at specific, desired positions on the molecular scaffold, which is critical for targeted drug design.

Palladium-catalyzed cross-coupling reactions and C-H activation/amination reactions have emerged as powerful tools for achieving regioselective synthesis. nih.govnih.gov For instance, a palladium-catalyzed regioselective intramolecular oxidative C-H amination has been developed for the synthesis of specific regioisomers of quinazolinone- and phenanthridine-fused heterocycles. nih.gov This method allows for the exclusive formation of a linear-type isomer over an angular one. nih.gov Similarly, visible-light photocatalysis has been employed for the regioselective intramolecular C-N cross-coupling to synthesize phenanthridine-fused quinazolinones. rsc.org

Sustainable Chemical Synthesis Approaches for Benzo[i]phenanthridine Derivatives

The development of sustainable and environmentally friendly synthetic methods is a growing priority in organic chemistry. For the synthesis of benzo[i]phenanthridine derivatives, this involves the use of greener solvents, catalysts, and reaction conditions.

Furthermore, photocatalysis represents a sustainable approach as it often utilizes visible light as a renewable energy source and can proceed under mild reaction conditions. beilstein-journals.org Photocatalyzed syntheses of phenanthridines have been developed, primarily through intramolecular radical cyclization pathways. beilstein-journals.org

The use of recoverable and reusable catalysts, such as S-benzyl isothiouronium chloride in reductive amination, also contributes to the sustainability of the synthetic process. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Chlorobenzo I Phenanthridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons within a molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a complex aromatic system like 5-Chlorobenzo[i]phenanthridine, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 10.0 ppm, due to the deshielding effect of the ring currents.

The precise chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the substitution pattern on the polycyclic framework. For instance, protons on the chlorinated ring will be influenced by the electronegativity and anisotropic effects of the chlorine atom. Protons in sterically hindered positions or those adjacent to the heterocyclic nitrogen atom would also exhibit characteristic shifts. For example, in related benzo[c]phenanthridine (B1199836) alkaloids, protons adjacent to the nitrogen (e.g., H-5) can be significantly downfield. academie-sciences.fr The coupling constants (J-values) between adjacent protons provide direct evidence of their connectivity.

Table 1: Representative ¹H NMR Data for a Benzo[c]phenanthridine Alkaloid This table presents data for a related compound, 6-nitronitidine, to illustrate the expected chemical shifts and multiplicities. academie-sciences.fr

ProtonChemical Shift (δ ppm)Multiplicity
H-18.17s
H-47.68s
H-58.63s
H-89.82s
H-97.93s
H-127.41s
O-CH₂-O6.33s
10-OCH₃4.07s
11-OCH₃4.12s
N-CH₃4.93s

Data recorded in CD₃OD + TFA, 500 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, such as whether they are part of an aromatic ring, a methyl group, or a quaternary carbon. For this compound, the spectrum would show a series of signals in the aromatic region (typically 100-160 ppm).

The carbon atom directly bonded to the chlorine (C-5) would experience a significant downfield shift due to the electronegativity of the halogen. Quaternary carbons, those without any attached protons, generally show weaker signals and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of the carbons in the phenanthridine (B189435) core are diagnostic of the specific isomer and substitution pattern.

Table 2: Representative ¹³C NMR Data for a Benzo[c]phenanthridine Alkaloid This table presents data for a related compound, 6-nitronitidine, to illustrate the expected chemical shifts. academie-sciences.fr

CarbonChemical Shift (δ ppm)
C-1104.9
C-2153.5
C-3152.9
C-4102.5
C-4a129.5
C-5148.1
C-6a121.2
C-7134.1
C-8122.0
C-8a122.0
C-9120.2
C-10150.1
C-11151.7
C-12106.1
C-12a129.4
C-13119.0
C-14138.8
C-14a122.8
O-CH₂-O103.5
10-OCH₃56.9
11-OCH₃57.0
N-CH₃43.1

Data recorded in CD₃OD + TFA, 125 MHz.

For a molecule as complex as this compound, 2D NMR experiments are essential for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the individual aromatic rings of the phenanthridine skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire carbon framework, connecting the individual spin systems identified by COSY, and locating quaternary carbons by observing correlations from nearby protons. For example, protons on one ring can show correlations to carbons in an adjacent ring, confirming the fusion pattern of the polycyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule and for assigning the positions of substituents on the aromatic rings by observing spatial correlations between the substituent protons and the ring protons.

In cases where stereoisomers are possible, such as in reduced (e.g., hexahydrobenzo[c]phenanthridine) analogs, NMR spectroscopy, particularly NOESY, is the primary tool for stereochemical analysis. nih.gov The presence or absence of NOE cross-peaks between specific protons can establish their relative orientation (e.g., cis or trans). For fully aromatic systems like this compound, which is planar, stereochemical analysis is less of a concern unless chiral centers are introduced through substitution. However, NOESY can still be valuable for confirming the proximity of substituents to specific protons on the core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₁₇H₁₀ClN), HRMS would be used to confirm the presence of one chlorine and one nitrogen atom by matching the exact mass and the characteristic isotopic pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive M+2 peak that is approximately one-third the intensity of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Substructure Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS can provide valuable insights into its molecular structure and help in its identification. The process involves selecting the molecular ion (or a protonated/deprotonated version of it) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of pentacyclic alkaloids, a class to which this compound belongs, often involves characteristic losses of small molecules and cleavages of the ring system. nih.gov For this compound, key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), followed by the sequential loss of small neutral molecules such as HCN or C₂H₂ from the heterocyclic ring system. The fragmentation pattern can help to confirm the position of the chlorine atom and the arrangement of the fused rings.

Key product ions in the MS/MS spectrum can often be attributed to specific substructures within the molecule. researchgate.net For instance, retro-Diels-Alder reactions can lead to the cleavage of the polycyclic ring system, providing diagnostic ions that are indicative of the core benzo[i]phenanthridine structure. nih.gov The study of structure-fragmentation relationships in related compounds can aid in the interpretation of the MS/MS data for this compound. nih.gov

Table 1: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral Loss
[M+H]⁺Loss of Chlorine[M+H-Cl]⁺35 (Cl)
[M+H]⁺Loss of HCl[M-Cl]⁺36 (HCl)
[M+H-Cl]⁺Loss of HCN[M+H-Cl-HCN]⁺27 (HCN)
[M+H-Cl]⁺Retro-Diels-AlderVariesVaries

Hyphenated Techniques (LC-MS, GC-MS, HPLC/MS/MS) for Purity Assessment and Compound Identity

Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for the purity assessment and identity confirmation of compounds like this compound. These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of the target compound even in complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) , are particularly well-suited for the analysis of non-volatile and thermally labile compounds like many alkaloids. nih.gov In a typical LC-MS method, the sample is first separated on an HPLC column, and the eluent is then introduced into the mass spectrometer. This allows for the separation of this compound from its isomers and other impurities, which might have the same mass but different retention times. nih.gov The subsequent mass analysis provides a highly specific detection method. rsc.org HPLC-ESI-MS/MS in multiple reaction monitoring (MRM) mode can be used for the sensitive and specific quantification of related benzo[c]phenanthridine alkaloids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided that this compound is sufficiently volatile and thermally stable. The NIST WebBook provides mass spectrometry data for the parent compound, phenanthridine, which is amenable to GC-MS analysis. nist.gov

The purity of a sample can be assessed by analyzing the chromatogram for the presence of any additional peaks. nih.gov The identity of the main peak as this compound can be confirmed by its retention time and its mass spectrum, which should show the expected molecular ion and isotopic pattern for a chlorinated compound. nih.gov

Table 2: Application of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleDetection PrincipleApplication
LC-MSLiquid chromatographyMass spectrometryPurity assessment, compound identity
HPLC/MS/MSHigh-performance liquid chromatographyTandem mass spectrometryQuantification, structural confirmation
GC-MSGas chromatographyMass spectrometryAnalysis of volatile and thermally stable analogs

Vibrational Spectroscopy (IR and FTIR) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu In the functional group region, one would expect to see absorptions corresponding to C-H stretching vibrations of the aromatic rings (typically around 3100-3000 cm⁻¹). libretexts.org The C=C and C=N stretching vibrations within the aromatic and heterocyclic ring system would appear in the 1650-1450 cm⁻¹ range. libretexts.org

The presence of the chlorine atom would give rise to a C-Cl stretching vibration, which typically appears in the fingerprint region, below 800 cm⁻¹. oregonstate.edu The exact position of this band can provide information about the substitution pattern on the aromatic ring. The fingerprint region as a whole is unique for each molecule and can be used to confirm the identity of the compound by comparison with a reference spectrum. oregonstate.edu The NIST WebBook contains an IR spectrum for the parent compound, phenanthridine, which can serve as a reference for identifying the core skeletal vibrations. nist.gov

Table 3: Expected IR/FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1650-1500C=C stretchAromatic ring
1600-1450C=N stretchHeterocyclic ring
Below 800C-Cl stretchChloro-aromatic

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

To perform single crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While a crystal structure for this compound itself may not be readily available in public databases, the structures of numerous phenanthridine and benzo[i]phenanthridine derivatives have been determined. rsc.org These structures provide valuable insights into the expected geometry and packing of this class of compounds. For instance, the analysis of fluorinated diphenidine (B1206869) derivatives has revealed details about their crystal packing and intermolecular interactions. nih.gov

Elucidation of Molecular Geometry, Conformation, and Intermolecular Packing

The data obtained from X-ray crystallography allows for a detailed understanding of the molecule's geometry. For this compound, this would include the planarity of the fused aromatic system and any distortions caused by steric hindrance. The precise bond lengths and angles can be compared with theoretical calculations to understand the electronic effects of the chlorine substituent and the nitrogen atom in the heterocyclic ring.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as intermolecular packing. rsc.org This can be influenced by various intermolecular forces such as van der Waals interactions, and for some derivatives, hydrogen bonding. nih.gov Understanding the packing is crucial for predicting the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about its chromophore, the part of the molecule responsible for absorbing light. msu.edu The extensive conjugated π-system of this compound is expected to give rise to strong absorptions in the UV and possibly the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound would likely show multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. msu.edu The introduction of a chlorine atom may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent benzo[i]phenanthridine. The NIST WebBook provides a UV/Visible spectrum for phenanthridine, which shows characteristic absorptions that can be used as a starting point for interpreting the spectrum of its chlorinated benzo-derivative. nist.gov

Table 4: Typical UV-Vis Absorption Maxima for Phenanthridine Chromophores

CompoundSolventλmax (nm)Reference
PhenanthridineNot specified~250, ~330, ~345 nist.gov
Benzo[c]phenanthridine AlkaloidsMethanolVaries (typically 270-350) nih.gov

The molar absorptivity (ε) of the absorption bands provides information about the probability of the electronic transition. msu.edu Highly conjugated systems like this compound are expected to have large molar absorptivities.

Chemical Reactivity and Reaction Mechanisms of 5 Chlorobenzo I Phenanthridine

Detailed Mechanistic Investigations of 5-Chlorobenzo[i]phenanthridine Synthesis Pathways

The construction of the benzo[i]phenanthridine scaffold, a core component of this compound, can be achieved through various synthetic strategies, each with its own distinct mechanistic underpinnings. These pathways include radical-mediated cyclizations, transition metal-catalyzed cross-coupling reactions, and photochemical transformations.

Radical Reaction Mechanisms in Benzo[i]phenanthridine Formation

Radical cyclization presents a powerful method for the formation of the benzo[i]phenanthridine ring system. One notable approach involves the use of tri-n-octyltin hydride and 2,2'-azobis(2-methylbutyronitrile) (B80015) to initiate a radical cascade. acs.org This method, followed by oxidative aromatization with manganese dioxide, successfully yields the core structure. acs.org Another strategy employs a photoinitiated SRN1 (substitution nucleophilic radical) reaction. In this process, o-haloarylbenzylamines are converted to their corresponding amide anions, which then undergo a photoinduced electron transfer to form a radical anion. Fragmentation of the carbon-halogen bond generates an aryl radical that subsequently undergoes intramolecular cyclization to furnish the phenanthridine (B189435) ring system in high yields. nih.gov

The formation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes benzo[i]phenanthridines, can also be understood through radical-based mechanisms. The Hydrogen-Abstraction/Carbon-Addition (HACA) mechanism, for instance, describes the growth of PAHs through sequential hydrogen abstraction and addition of carbon species. nih.gov Furthermore, the methyl addition/cyclization (MAC) mechanism has been proposed, involving the addition of methyl radicals to existing aromatic structures, followed by cyclization and hydrogen loss to form new rings. nih.gov While not specific to this compound, these general mechanisms for PAH formation provide a foundational understanding of the radical processes that can lead to such complex aromatic systems.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Palladium Catalytic Cycles)

Palladium-catalyzed reactions are instrumental in the synthesis of phenanthridines and their derivatives. nih.govnih.govpsu.edu These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.

A common strategy involves the intramolecular C-H bond functionalization of N-substituted o-halobenzanilides. nih.gov The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent intramolecular C-H activation, often the rate-determining step, leads to the formation of a palladacycle. Reductive elimination from this intermediate then furnishes the phenanthridinone product and regenerates the active Pd(0) catalyst. nih.gov The use of palladium nanoparticles (Pd-NPs) as catalysts has also been explored, where they may act as a reservoir for active mononuclear palladium species or facilitate the reaction on their surface. nih.gov

Another approach involves a tandem reaction sequence, such as the palladium-catalyzed ring-opening coupling of an azabicyclic alkene with an o-iodobenzoate, followed by cyclization to construct the benzo[c]phenanthridine (B1199836) core. nih.gov Sequential C-H functionalization reactions directed by a picolinamide (B142947) group have also been developed, where palladium catalysis facilitates both an initial arylation and a subsequent intramolecular dehydrogenative C-H amination. psu.edu

Table 1: Key Steps in a General Palladium-Catalyzed Phenanthridine Synthesis

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halogen bond of the starting material (e.g., an o-halobenzanilide).
C-H Activation/Cyclization An intramolecular reaction where a C-H bond on an adjacent aryl ring is activated, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and a palladacycle intermediate.
Reductive Elimination The final step where the desired phenanthridine product is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.

Photochemical Reaction Mechanisms and Excited State Reactivity

Photochemical methods offer an alternative, often milder, route to phenanthridine synthesis. These reactions harness the energy of light to generate reactive intermediates that can undergo cyclization.

One such method involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes. beilstein-journals.org Upon photoexcitation, the oxime can undergo homolytic cleavage of the N-O bond to generate an iminyl radical. This radical can then undergo intramolecular cyclization onto the adjacent aromatic ring to form the phenanthridine skeleton. beilstein-journals.org Another photochemical approach utilizes visible light in combination with a photocatalyst to mediate the cyclization of benzamides into phenanthridinones. nih.gov In this process, the photoexcited catalyst oxidizes the benzamide (B126) to generate an amidyl radical, which then cyclizes. Subsequent reaction with oxygen and aromatization leads to the final product. nih.gov

The excited state dynamics of related polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) have been studied, revealing that they can react with oxygen in their singlet excited state and undergo intersystem crossing to a triplet state. nih.govmdpi.com These fundamental photochemical processes are likely relevant to the excited state reactivity of benzo[i]phenanthridines as well.

Intramolecular Reactivity Profiles of this compound

The reactivity of this compound is characterized by the distinct chemical properties of the chlorinated position and the nitrogen atom within the heterocyclic core.

Reactivity at the Chlorinated Position and Potential for Derivatization

The chlorine atom at the 5-position of the benzo[i]phenanthridine ring system represents a key site for chemical modification. Halogenated positions on aromatic rings are often susceptible to nucleophilic substitution reactions, although the specific conditions required would depend on the electronic nature of the ring system.

While direct studies on the derivatization of the 5-chloro position are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) would apply. The electron-withdrawing nature of the phenanthridine ring system could potentially activate the chloro-substituent towards attack by nucleophiles. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon, carbon-alkene, or carbon-nitrogen bonds at halogenated aromatic positions. These reactions would allow for the introduction of a wide variety of functional groups at the 5-position, enabling the synthesis of a diverse library of benzo[i]phenanthridine derivatives. The synthesis of related phenanthridinones has shown tolerance to a variety of functional groups, including halogens like chlorine, suggesting that the chloro-substituent can be retained during core synthesis and be available for subsequent derivatization. nih.gov

Reactivity of the Nitrogen Atom in the Benzo[i]phenanthridine Core (e.g., N-alkylation, Quaternization)

The nitrogen atom in the benzo[i]phenanthridine core is a site of nucleophilicity and can readily undergo reactions such as N-alkylation and quaternization. nih.gov The lone pair of electrons on the nitrogen can attack electrophiles, leading to the formation of N-alkylated or quaternary ammonium (B1175870) derivatives.

N-alkylation can be achieved using various alkylating agents. However, in some heterocyclic systems, competition between N-alkylation and O-alkylation (if a carbonyl group is present) can occur. nih.gov The choice of solvent and counter-ion can influence the regioselectivity of this reaction. nih.gov For benzo[c]phenanthridines, N-methylation has been achieved using reagents like methyl p-toluenesulfonate or the more reactive methyl trifluoromethanesulfonate, although steric hindrance from adjacent protons can make this challenging. acs.org Methyl o-nitrobenzenesulfonate has been identified as an effective and readily available agent for this methylation. acs.org

Quaternization, the formation of a permanently positively charged quaternary ammonium salt, is a characteristic reaction of such nitrogen-containing heterocycles. nih.govnih.govrsc.org This process imparts distinct electronic and solubility properties to the molecule. The resulting quaternary benzo[c]phenanthridinium alkaloids have been studied for their biological activities. nih.govnih.govrsc.org The planarity of the molecule, which is influenced by the quaternization of the nitrogen, is considered an important factor for its biological function. acs.org

Aromatic Substitution Patterns and Regioselectivity within the Benzo[i]phenanthridine System

The reactivity of the benzo[i]phenanthridine scaffold towards aromatic substitution is governed by the complex interplay of its fused polycyclic structure and the electronic influence of the embedded nitrogen atom. While direct, systematic studies on the electrophilic or nucleophilic substitution of an unsubstituted benzo[i]phenanthridine parent molecule are not extensively detailed in the literature, significant insights can be drawn from closely related analogues and synthetic methodologies.

The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework significantly alters the electronic landscape, influencing the regioselectivity of substitution reactions. This effect has been computationally modeled for various aza-PAHs, including the isomeric benzo[c]phenanthridine. rsc.org DFT studies on such systems reveal that the nitrogen atom modulates charge distribution and the stability of reaction intermediates, such as carbocations formed during electrophilic attack. rsc.org

Detailed experimental and theoretical work on the carbocyclic analogue, benzo[c]phenanthrene, provides a valuable model for understanding reactivity. Studies involving the acid-catalyzed detritiation of all six possible tritium-labeled benzo[c]phenanthrenes established the relative rates of electrophilic substitution at each position. The results, shown in the table below, indicate that the C5 position is by far the most reactive site for electrophilic attack. hrpub.org This heightened reactivity is consistent with predictions from localization energy calculations and correctly forecasts that preparative scale electrophilic substitutions, such as nitration and bromination, also yield the 5-substituted derivative as the major product. hrpub.orgnih.gov

Table 1: Partial Rate Factors for Electrophilic Protiodetritiation of Benzo[c]phenanthrene at 70°C. hrpub.org
PositionPartial Rate Factor (f)
11580
21200
3422
42050
58680
62465

For the benzo[i]phenanthridine system, synthetic strategies often build the core with desired substituents already in place, which indirectly speaks to the accessibility of various positions. For instance, methods have been developed for the specific synthesis of 6-amino-substituted benzo[c]phenanthridines, which involves a sequence of aromatization, chlorination, and subsequent nucleophilic substitution at the C6 position. rsc.org This demonstrates that C6 is a viable site for nucleophilic attack after appropriate activation. Similarly, various synthetic routes lead to substitution at other positions, highlighting the chemical versatility of the core structure.

Photochemical Transformations and Dearomatization Strategies of Phenanthridines

Photochemistry offers a powerful and versatile platform for both the synthesis and transformation of phenanthridine derivatives. These reactions, often proceeding under mild conditions, can lead to the formation of the core phenanthridine skeleton, or conversely, to its dearomatization and skeletal rearrangement, providing access to novel three-dimensional molecular architectures.

Photoinduced dearomatization is a significant strategy in modern organic synthesis for converting flat, aromatic compounds into more complex, saturated, or partially saturated cyclic frameworks. libretexts.org While specific examples focusing on the dearomatization of the benzo[i]phenanthridine ring are not prevalent, the principles established for other arenes and heterocycles are applicable. Visible-light-mediated processes, in particular, have gained prominence as they offer mild conditions that tolerate a wide range of functional groups. libretexts.org

A common mechanistic pathway involves a photoinduced single-electron transfer (SET) from the aromatic substrate to an excited photocatalyst. libretexts.org For instance, in the dearomatization of indole (B1671886) derivatives, an indolyl radical cation is generated, which can then be trapped by a nucleophile. libretexts.org This initial step is often followed by a cascade of reactions, such as radical cyclization, leading to the formation of spirocyclic or fused ring systems with a loss of aromaticity. libretexts.org A representative reaction is the synthesis of gem-difluorinated spiro-γ-lactam oxindoles, where a photochemically generated radical undergoes a 5-exo cyclization, effectively dearomatizing the indole ring. libretexts.org

These established pathways suggest plausible strategies for the dearomatization of the benzo[i]phenanthridine system. A photoinduced SET could generate a radical cation intermediate, which, if appropriately substituted with a tethered nucleophile, could undergo an intramolecular cyclization. The chemical consequence of such a transformation would be the conversion of the planar, aromatic benzo[i]phenanthridine skeleton into a C(sp³)-rich, three-dimensional structure, significantly expanding its chemical and structural diversity.

Beyond dearomatization, photochemical conditions can induce profound skeletal rearrangements in complex cyclic and polycyclic molecules. These transformations often proceed through high-energy intermediates like radicals and can lead to the formation of novel, sometimes unexpected, molecular frameworks. researchgate.nettau.ac.ilyoutube.com

Examples from other aromatic systems illustrate the possibilities. Diarylethenes bearing an oxazole (B20620) and a phenyl ring undergo a photochemical rearrangement involving photocyclization followed by sequential hydrogen shifts to form new polyaromatic systems. researchgate.net In another case, a one-pot photochemical protocol has been developed for the skeletal editing of pyridines, transforming them into diverse bicyclic pyrazolines and pyrazoles without the need for metals or photocatalysts. tau.ac.il These rearrangements allow for the selective removal and reorganization of atoms within the core skeleton. tau.ac.il

Many of these transformations are mediated by radical intermediates. For example, the photoinduced skeletal rearrangements of certain terpenoids are understood to proceed via radical-mediated 1,3-acyl migrations. rsc.org It is conceivable that the benzo[i]phenanthridine skeleton could undergo similar photochemical rearrangements. Irradiation could initiate homolytic cleavage or generate radical intermediates that trigger a cascade of bond migrations, potentially leading to the contraction or expansion of the constituent rings or the migration of substituents. While not yet experimentally demonstrated for this specific system, such photochemical skeletal modifications represent a frontier for creating novel aza-PAH isomers.

Theoretical Insights into Reactivity and Selectivity of this compound

Theoretical and computational chemistry provide powerful tools for dissecting the intricate relationship between structure and reactivity in complex molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the detailed analysis of reaction pathways, the prediction of reactive sites, and the calculation of energy barriers, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) has become an indispensable tool for analyzing the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues (aza-PAHs). rsc.orgnih.gov By calculating the electronic structure and energy of molecules, DFT can be used to model reaction intermediates and predict the most likely sites for chemical attack.

For aza-PAHs, including the related benzo[c]phenanthridine system, DFT studies have shown that the nitrogen atom significantly influences the regioselectivity of reactions by modulating the stability of key intermediates like carbocations formed during metabolic activation or electrophilic attack. rsc.org The presence of the heteroatom can alter the preferred site of epoxide ring opening, a crucial step in the metabolic activation of many PAHs. rsc.org

Reactivity and selectivity can also be predicted using DFT-based chemical reactivity descriptors. The condensed Fukui function, for example, is used to identify the atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net For this compound, such an analysis would involve calculating the electronic properties of the molecule to map out its reactivity profile. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent would be expected to create electron-deficient regions, making them potential sites for nucleophilic attack, while other positions on the electron-rich carbocyclic rings would be more susceptible to electrophilic attack. The table below illustrates the type of data generated from such an analysis to predict site selectivity.

Table 2: Conceptual DFT-Calculated Local Selectivity Indices (e.g., Fukui Functions) for Predicting Reactivity in this compound.
Atomic SitePredicted Susceptibility to Nucleophilic Attack (f+)Predicted Susceptibility to Electrophilic Attack (f-)
C1LowModerate
C4LowHigh
C5 (with Cl)HighLow
C7ModerateLow
C12LowModerate

Note: The values in this table are conceptual and for illustrative purposes only. Actual values would require specific DFT calculations.

To gain a quantitative understanding of reaction kinetics and selectivity, computational chemists model the entire reaction coordinate, including the transition state—the highest-energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea). libretexts.org By comparing the activation energies for multiple competing reaction pathways, one can predict which reaction will be kinetically favored (i.e., proceed fastest).

For this compound, this approach is particularly useful for predicting the outcome of substitution reactions. For example, in a nucleophilic aromatic substitution reaction, an incoming nucleophile could potentially attack the carbon atom bearing the chlorine (C5) or other electron-deficient positions on the ring system. By using DFT to model the transition state for attack at each plausible site, the corresponding activation energies can be calculated. ias.ac.in The pathway with the lowest activation energy will be the dominant one.

This type of analysis has been successfully applied to determine the regioselectivity of Diels-Alder reactions and nucleophilic substitutions in various heterocyclic systems. ias.ac.in For instance, in the reaction of styrenes with 2-aza-1,3-butadiene, kinetic analysis via transition state calculations showed a preference for the formation of one regioisomer over another, especially in the presence of a catalyst. ias.ac.in A similar computational study on this compound would provide definitive predictions about its reactivity and guide the design of selective synthetic transformations.

Application of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

In the realm of computational chemistry, reactivity descriptors derived from density functional theory (DFT) serve as powerful tools for predicting and understanding the chemical behavior of molecules. These descriptors offer insights into the local and global reactivity of a compound, identifying sites susceptible to electrophilic, nucleophilic, or radical attack. For a molecule such as this compound, these computational methods can elucidate its electronic structure and forecast its reactivity in various chemical transformations.

Fukui Functions: Mapping Local Reactivity

The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. In simpler terms, it helps to identify the most reactive sites within a molecule. There are three main types of Fukui functions, each corresponding to a different type of chemical attack:

ƒ+(r) for Nucleophilic Attack: This function measures the reactivity of a site towards an incoming nucleophile (an electron-rich species). A higher value of ƒ+(r) at a particular atom indicates that this site is more susceptible to nucleophilic attack.

ƒ-(r) for Electrophilic Attack: This function gauges the reactivity of a site towards an electrophile (an electron-deficient species). A larger ƒ-(r) value at an atomic site suggests it is more prone to electrophilic attack.

ƒ0(r) for Radical Attack: This function is the average of ƒ+(r) and ƒ-(r) and is used to predict the most likely sites for radical attack.

For this compound, a computational study would involve calculating these Fukui functions for each atom in the molecule. The results would pinpoint the specific carbon and nitrogen atoms most likely to participate in reactions. For instance, the nitrogen atom in the phenanthridine ring system is expected to have a significant ƒ-(r) value, making it a likely site for electrophilic attack or protonation. Conversely, certain carbon atoms on the aromatic rings might exhibit higher ƒ+(r) values, marking them as potential targets for nucleophiles.

A hypothetical table of calculated Fukui functions for selected atoms of this compound is presented below for illustrative purposes. The actual values would be obtained from quantum chemical calculations.

Atomic Siteƒ+(r) (Nucleophilic Attack)ƒ-(r) (Electrophilic Attack)ƒ0(r) (Radical Attack)
N(6)0.0150.1200.068
C(5)0.0850.0300.058
C(7)0.0900.0250.058
C(11)0.1100.0100.060

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Actual values would require specific computational studies on this compound.

Electrophilicity Index: A Global Perspective

The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η) of the molecule, which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The formula is given by:

ω = μ² / 2η

A high electrophilicity index for this compound would suggest that the molecule is a good electron acceptor and would react readily with nucleophiles. The presence of the electron-withdrawing chlorine atom and the electronegative nitrogen atom in the phenanthridine core is expected to contribute to a significant electrophilicity index.

A comparative study of the electrophilicity index of this compound with other related phenanthridine derivatives could provide valuable insights into its relative reactivity.

A hypothetical data table comparing the global reactivity descriptors of this compound with a parent compound is shown below.

CompoundHOMO (eV)LUMO (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Benzo[i]phenanthridine-6.8-1.52.652.95
This compound-7.1-1.92.603.88

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Computational Chemistry and Theoretical Investigations of 5 Chlorobenzo I Phenanthridine

Electronic Structure Characterization of 5-Chlorobenzo[i]phenanthridine

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. For this compound, understanding the arrangement and energy of its electrons is key to predicting its interactions and potential applications.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps) and Chemical Reactivity.nih.govaimspress.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, offering a powerful model to explain molecular structure and reactivity. nih.gov The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital from which a molecule is most likely to donate electrons, is associated with nucleophilic behavior. Conversely, the LUMO, the orbital to which a molecule is most likely to accept electrons, is linked to electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and less stable. nih.gov

Compound FamilyTypical HOMO-LUMO Gap (eV)Implication for Reactivity
Substituted Phenanthridines4.0 - 5.0Moderate to high stability
Benzo[c]phenanthridines3.5 - 4.5Higher reactivity than parent phenanthridine (B189435)

This table presents generalized data for related compound families to illustrate the concept, as specific values for this compound are not available in the provided search results.

The HOMO-LUMO gap is a key determinant of a molecule's electronic and optical properties. nih.gov Molecules with smaller gaps can be more readily excited and may exhibit interesting photophysical behaviors.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Interaction Sites.nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP at a given point in the space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron cloud and nuclei. nih.gov This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

An MEP map uses a color spectrum to represent the electrostatic potential. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue signifies regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green and yellow represent areas with intermediate or near-neutral potential. researchgate.net

The MEP is a powerful predictor of how a molecule will interact with other chemical species, including biological receptors. nih.gov For instance, understanding the MEP of a drug molecule can provide clues about its binding orientation within a protein's active site. nih.gov

Analysis of Charge Distribution and Atomic Partial Charges

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. This analysis provides a more detailed, atom-centered view of the electronic landscape compared to the broader regions highlighted by an MEP map. Various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to derive these partial charges.

In this compound, the nitrogen atom is expected to carry a significant negative partial charge, consistent with its electronegativity and the presence of a lone pair. The chlorine atom, being highly electronegative, will also have a negative partial charge. The carbon atoms within the aromatic system will have varying charges depending on their local environment. Carbon atoms bonded to the electronegative nitrogen and chlorine atoms will likely have positive partial charges.

Understanding the atomic partial charges is crucial for developing accurate molecular mechanics force fields, which are used in molecular dynamics simulations to model the behavior of large molecular systems. It also aids in understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Conformational Analysis and Molecular Dynamics (MD) Simulations.nih.gov

While the core benzo[i]phenanthridine ring system is relatively rigid, the molecule can still exhibit some degree of flexibility, and its behavior in different environments is of significant interest.

Stability of Molecular Conformations and Isomers of Benzo[i]phenanthridines

Benzo[i]phenanthridine itself is a planar aromatic system. However, the introduction of substituents can potentially lead to different stable conformations or isomers. For this compound, the chlorine atom lies in the plane of the aromatic rings, and significant conformational isomerism is not expected for the isolated molecule.

However, the broader family of benzo[i]phenanthridines can have isomers based on the position of the fused benzene (B151609) ring. The stability of these isomers can be assessed using computational methods by calculating their relative energies. These calculations can help in understanding why a particular isomer might be favored in a synthetic route or under certain thermodynamic conditions.

Dynamic Behavior in Solution and Conformational Flexibility.nih.gov

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its dynamic behavior. While the core ring structure is rigid, the simulation could illustrate the molecule's rotational and translational motion in the solvent. It would also show how the solvent molecules arrange themselves around the solute, providing insights into solvation effects.

For more flexible derivatives of benzo[i]phenanthridine, MD simulations could be used to explore the transitions between different conformations and to calculate the free energy landscape associated with these changes. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target. For instance, studies on substituted dibenzo[b,j] nih.govnih.govphenanthrolines have utilized MD to investigate the interconversion of different rotamers. nih.gov

No Specific Research Found on the Computational Chemistry of this compound

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific computational and theoretical studies focused solely on the chemical compound this compound.

While extensive research exists on the broader families of phenanthridine and benzophenanthridine derivatives, information detailing the specific computational chemistry, spectroscopic predictions, and intermolecular interaction studies for this compound is not presently available in published research. Therefore, it is not possible to construct a scientifically accurate article that adheres to the detailed outline provided in the user request.

The requested article structure included highly specific topics such as:

Simulated NMR and UV-Vis Spectra: No theoretical predictions or comparisons with experimental data for this compound have been found.

Molecular Docking Simulations: While molecular docking is a common technique for phenanthridine analogues, no studies were identified that specifically investigate the binding poses and ligand-target recognition of this compound.

Analysis of Binding Modes with Biomolecules: There is no available research detailing the specific binding interactions of this compound with DNA or proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models have been developed for other isomers, such as benzo[c]phenanthridines, but these are not directly applicable to the distinct chemical structure of this compound.

To generate the requested content would require extrapolating data from related but structurally different compounds. This approach would not meet the standard of scientific accuracy and would violate the strict instruction to focus solely on this compound.

Further research and publication in the field of computational chemistry are needed to provide the specific data required to fulfill such a request.

Structure Activity Relationship Sar Studies of 5 Chlorobenzo I Phenanthridine Analogs

Principles of Rational Design for Modified Benzo[i]phenanthridine Scaffolds

The rational design of novel benzo[i]phenanthridine analogs involves a multi-faceted approach, leveraging the known biological activities of the parent scaffold and employing synthetic strategies to introduce specific chemical modifications. The goal is to optimize the interaction of these molecules with their biological targets.

The core benzo[i]phenanthridine structure is a polycyclic aromatic system that serves as a scaffold for various modifications. Design strategies often focus on introducing substituents at different positions on the fused ring system to modulate the electronic, steric, and hydrophobic properties of the molecule. A common synthetic strategy for creating substituted phenanthridines involves the preparation of a halogenated intermediate, such as 6-chlorophenanthridine (B98449), which can then be further modified. For instance, 6-chlorophenanthridine can be synthesized from phenanthridin-6(5H)-one by treatment with phosphorus oxychloride (POCl₃) nih.gov. This chlorinated intermediate serves as a versatile precursor for introducing various amine or other nucleophilic groups at the 6-position, demonstrating a modular approach to creating a library of derivatives nih.govresearchgate.net. This method highlights a key design principle: the use of a reactive handle, like a chlorine atom, to facilitate the synthesis of diverse analogs for SAR studies.

The systematic introduction of different functional groups onto the benzo[i]phenanthridine scaffold allows for a detailed exploration of their impact on biological activity. Studies on related phenanthridine (B189435) and benzophenanthridine isomers have provided valuable insights into these effects. For example, in a series of hexahydrobenzo[a]phenanthridines, the addition of small alkyl groups like methyl or ethyl at various positions on a pendent phenyl ring was well-tolerated and maintained high affinity for the D1 receptor nih.gov. This suggests that the receptor has space to accommodate small substituents in that region nih.gov.

Conversely, the nature and position of a substituent can dramatically alter activity. Research on phenanthroindolizidine precursors, which contain a phenanthrene (B1679779) ring system similar to benzophenanthridines, showed that attempts at intramolecular cyclization using Lewis acids resulted in chlorination of the phenanthrene ring at the C-4 and C-10 positions mdpi.com. This indicates that these positions have higher reactivity towards electrophilic substitution, a critical consideration for rational design mdpi.com. Understanding which positions are synthetically accessible and electronically favored for substitution is a cornerstone of designing new analogs. Furthermore, SAR studies on other heterocyclic systems have shown that the presence of small electron-donating groups, such as a methoxy (B1213986) group, can be beneficial for inhibitory activity, whereas larger or different types of groups may be detrimental nih.gov.

Elucidation of Specific Structural Motifs Critical for Molecular Recognition

For a molecule to exert a biological effect, it must effectively recognize and interact with its target, such as a receptor or enzyme. For the benzo[i]phenanthridine scaffold, specific structural features are paramount for these interactions.

While specific studies on 5-Chlorobenzo[i]phenanthridine are not extensively documented in the reviewed literature, the influence of chlorine substitution can be inferred from studies on related molecules. A chlorine atom is an electron-withdrawing group that can alter the electronic distribution of the aromatic system and can also participate in halogen bonding. Its size (steric bulk) can also influence how the molecule fits into a binding pocket.

In the synthesis of chlorinated phenanthrene derivatives, it was observed that chlorine atoms were specifically added at the C-4 and C-10 positions of the phenanthrene ring system mdpi.com. This regioselectivity is significant because the location of the substituent dramatically impacts its effect. A peri-effect, for instance, was noted where a chlorine atom at the C-4 position caused a downfield shift in the NMR spectrum for the proton at the C-5 position, indicating a close spatial relationship that could influence binding interactions mdpi.com. The introduction of a chlorine atom can thus serve not only to modulate electronic properties but also to probe the steric constraints of a biological target. The selectivity of chlorination reactions underscores that specific isomers, like a hypothetical 5-chloro derivative, would require targeted synthetic routes to achieve.

The planar, polyaromatic nature of the benzophenanthridine core is a critical feature for its biological activity, particularly for compounds that interact with DNA nih.gov. This flat structure allows the molecule to intercalate between the base pairs of DNA, a mechanism of action for many cytotoxic alkaloids nih.govresearchgate.net.

The nitrogen atom within the phenanthridine ring system is also of fundamental importance. In many biologically active benzo[c]phenanthridine (B1199836) alkaloids, this nitrogen exists in a quaternized, cationic form (an iminium ion) nih.gov. This positive charge is believed to be crucial for strong interactions with negatively charged biological macromolecules like DNA and certain proteins nih.gov. The iminium form can also react with nucleophiles such as amines or thiols on proteins, leading to covalent modification and subsequent biological effects nih.gov. While some recent reports suggest the iminium group may not be essential for cytotoxicity in all cases, its role in DNA binding and target interaction has been a central theme in the SAR of this class of compounds for decades nih.gov. Studies on phenanthridine-based inhibitors have utilized this core structure to target protein-protein interactions, such as the inhibition of the Bcl-XL protein, where the aromatic scaffold provides the foundation for specific binding nih.gov.

Comparative SAR Analysis with Related Phenanthridine Alkaloids and Synthetic Derivatives

To understand the unique potential of this compound analogs, it is useful to compare their expected SAR with that of other well-studied phenanthridine compounds. Natural alkaloids and purely synthetic derivatives provide a broad spectrum for comparison.

The natural benzo[c]phenanthridine alkaloids chelerythrine (B190780) and sanguinarine (B192314) are classic examples. Despite their structural similarities, they can target different binding sites on the same protein, highlighting how subtle changes in the substitution pattern on the core scaffold can lead to different biological outcomes nih.gov. For example, the pattern of methoxy and methylenedioxy groups on the A and D rings of these molecules dictates their specific interactions.

Synthetic derivatives have allowed for a more systematic exploration of SAR. In one study of phenanthridine analogs designed as Wnt/β-catenin signaling pathway agonists, it was found that a pyrazole (B372694) group at the C-8 position was important for activity, and a methyl group at C-4 was more beneficial than an ethyl group nih.gov. This demonstrates high specificity in molecular recognition. Similarly, studies on substituted benzo[a]phenanthridines showed that while small alkyl groups were tolerated on a phenyl substituent, N-alkylation significantly increased selectivity for the D2 over the D1 dopamine (B1211576) receptor nih.gov.

The table below presents a comparative summary of substituent effects on the activity of various phenanthridine-based scaffolds, illustrating the principles that would likely govern the SAR of this compound analogs.

Scaffold/SeriesLead Compound/AnalogSubstitutionEffect on Activity/BindingReference
Benzo[a]phenanthridineDihydrexidine (DHX)2-Methyl on phenyl ringMaintained high D1 receptor affinity nih.gov
Benzo[a]phenanthridineDihydrexidine (DHX)N-n-propylIncreased D2 receptor selectivity nih.gov
PhenanthridineHLY788-pyrazole groupImportant for Wnt pathway activation nih.gov
PhenanthridineHLY784-methyl vs 4-ethylMethyl group was more beneficial for activity nih.gov
PhenanthroindolizidinePrecursorReaction with FeCl₃Chlorination at C-4 and C-10 positions mdpi.com
Benzo[c]phenanthridineGeneral AlkaloidsQuaternary NitrogenOften linked to DNA interaction and cytotoxicity nih.gov

This comparative analysis underscores that the biological activity of a phenanthridine derivative is a complex function of its core isomeric structure, the specific location of substituents, and the nature of those substituents.

Correlation between Structural Features and Molecular Target Engagement

The interaction of this compound and its analogs with molecular targets is a critical determinant of their biological activity. Structure-activity relationship (SAR) studies have begun to unravel the nuanced interplay between the chemical architecture of these compounds and their engagement with specific cellular components. While research specifically isolating the 5-chloro derivative is nascent, broader investigations into benzo[i]phenanthridines and related phenanthridine compounds offer significant insights into the structural motifs governing target binding.

The planar aromatic system of the benzo[i]phenanthridine core is a key feature, facilitating intercalation into DNA. This has been a long-standing hypothesis for the mechanism of action of many phenanthridine-based compounds. beilstein-journals.org However, contemporary research indicates that the biological effects of these molecules are not solely due to DNA damage but are also a result of interactions with various protein targets. nih.gov

Key structural elements that have been shown to influence molecular target engagement include:

The Quaternary Nitrogen: The presence of a cationic charge on the nitrogen atom in the phenanthridine ring system has been historically linked to biological activity. This charge is thought to facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA and with specific amino acid residues in protein binding pockets. nih.gov

Substituents on the Benzo[i]phenanthridine Scaffold: The type and position of substituent groups on the aromatic rings can significantly modulate the affinity and selectivity of the compound for its molecular targets. For instance, modifications on the A-ring of benzo[c]phenanthridine alkaloids, which are structurally related to benzo[i]phenanthridines, can dramatically alter their ability to target topoisomerases. nih.gov

The 5-Position Substitution: The introduction of a substituent at the 5-position of the benzo[i]phenanthridine nucleus has been shown to be a critical factor in modulating activity. For example, in a study of benzo[i]phenanthridine derivatives targeting topoisomerases, the presence of a methyl group at the 5-position did not consistently enhance activity, indicating a complex relationship between this substitution and target engagement. nih.gov The introduction of a chloro group at this position, as in this compound, is expected to significantly influence the molecule's electronic and steric properties, thereby altering its interaction with molecular targets.

Molecular Targets of Benzo[i]phenanthridine Analogs

Research has identified several key molecular targets for benzo[i]phenanthridine and its analogs:

DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Several benzo[c]phenanthridine and benzo[i]phenanthridine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govnih.gov They are believed to stabilize the cleavable complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. nih.govnih.govsemanticscholar.org For instance, certain 11-substituted benzo[i]phenanthridine derivatives have shown considerable cytotoxicity, with topoisomerase I targeting being their primary mechanism of action. nih.gov

Bcl-2 Family Proteins: These proteins are central regulators of apoptosis. Some phenanthridine-based compounds have been shown to act as inhibitors of anti-apoptotic proteins like Bcl-XL, thereby promoting programmed cell death in cancer cells. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): This enzyme is involved in DNA repair and cell death. Certain phenanthridine derivatives have been found to cause apoptosis-specific fragmentation of PARP-1. nih.gov

ΔFosB: This transcription factor is implicated in long-term neural and behavioral changes. Novel phenanthridine analogs have been identified as chemical probes that can disrupt the binding of ΔFosB to DNA. nih.gov

The introduction of a chlorine atom at the 5-position of the benzo[i]phenanthridine scaffold is anticipated to modulate its interaction with these targets. The electron-withdrawing nature and the size of the chlorine atom can influence the planarity of the molecule, its ability to intercalate into DNA, and its binding affinity to the active sites of protein targets.

Research Findings on Cytotoxicity and Target Engagement

While specific data for this compound is limited, studies on related phenanthridine and benzo[c]phenanthridine derivatives provide valuable insights into the correlation between their structure and cytotoxic activity against various cancer cell lines. This cytotoxicity is often a direct consequence of their engagement with specific molecular targets.

For example, a study on novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids demonstrated that certain derivatives exhibited significant cytotoxicity against K-562 (chronic myelogenous leukemia) and MCF-7 (breast carcinoma) cell lines, with single-digit micromolar EC₅₀ values. nih.gov The activity was linked to the presence of an N-methyl quaternary nitrogen and specific substitutions. nih.gov

Another study on phenanthridine derivatives based on the structure of sanguinarine found that one compound, 8a , exhibited significant cytotoxic activity against MCF-7 cells with an IC₅₀ value of 0.28 μM and was found to inhibit both DNA topoisomerase I and II. nih.govfrontiersin.org

The following interactive table summarizes the cytotoxic activities of some phenanthridine derivatives against various human cancer cell lines, which is indicative of their molecular target engagement.

CompoundCell LineIC₅₀ (µM)Molecular Target(s)Reference
8a MCF-70.28Topoisomerase I/II nih.govfrontiersin.org
8a PC3>10Not specified nih.gov
8a Hela1.25Not specified nih.gov
8a A5492.37Not specified nih.gov
8a HepG23.54Not specified nih.gov
NK109 Various cancer cell linesSubmicromolarTopoisomerases nih.gov
NK314 Several cancer modelsStronger than NK109Topoisomerases nih.gov

Note: The data presented is for related phenanthridine and benzo[c]phenanthridine derivatives and is intended to provide a comparative context for the potential activity of this compound analogs. The specific activity of this compound may vary.

Molecular Targets and Biochemical Pathway Investigations of 5 Chlorobenzo I Phenanthridine Analogs

Interaction with Nucleic Acids (DNA and RNA)

Benzo[i]phenanthridine analogs, owing to their planar aromatic structure, are well-suited to interact with the stacked base pairs of DNA and RNA. These interactions are fundamental to their biological effects and occur through various modes, including intercalation and groove binding, which in turn alter the structure and function of these vital genetic molecules.

Exploration of Minor Groove Binding Properties

In addition to intercalation, some phenanthridine (B189435) derivatives have been reported to bind to the minor groove of DNA. beilstein-journals.org The mode of binding—intercalation versus groove binding—can be influenced by various factors, including the specific substitutions on the phenanthridine core and the introduction of charges. beilstein-journals.orgrsc.org For instance, the methylation of the heterocyclic nitrogen in some phenanthridine conjugates can switch the binding preference from minor groove binding to intercalation. beilstein-journals.org

While classical minor groove binders are often associated with AT-rich sequences, research into heterocyclic dications has shown that it is possible to achieve recognition of GC base pairs. nih.gov The width of the minor groove, which is narrower in AT-rich regions, provides a snug fit for many minor groove binders. nih.gov Although specific studies on the minor groove binding properties of 5-Chlorobenzo[i]phenanthridine are not extensively detailed in the available literature, the broader class of phenanthridines exhibits this binding capability, suggesting it as a potential secondary interaction mode for benzo[i]phenanthridine analogs.

Modulation of Nucleic Acid Structure and Associated Biological Functions

The binding of benzo[i]phenanthridine analogs to nucleic acids, whether through intercalation or groove binding, inevitably leads to alterations in their three-dimensional structure. These structural modifications are the root of their biological effects. Intercalation, by its nature, causes a local unwinding of the DNA helix and an increase in the distance between adjacent base pairs to accommodate the inserted molecule. nih.gov This can lead to a stiffening of the DNA and can induce bending or kinking at the binding site. nih.gov

Such distortions in the DNA template can have profound consequences for cellular processes that rely on the precise structure of DNA. For example, the progression of DNA and RNA polymerases along the DNA strand can be blocked by the presence of an intercalated ligand, thereby inhibiting transcription and replication. nih.gov This inhibition of fundamental cellular processes is a key component of the anti-proliferative and cytotoxic effects of these compounds.

Furthermore, the stabilization of certain DNA structures, such as G-quadruplexes, is another reported activity for some benzo[k,l]xanthene lignans, which share structural similarities with benzo[i]phenanthridines. nih.gov The ability of a compound to selectively bind to and stabilize non-canonical DNA structures like G-quadruplexes, which are often found in the promoter regions of oncogenes, represents another avenue through which these molecules can exert their biological effects.

Engagement with Specific Protein Targets

Beyond their direct interactions with nucleic acids, benzo[i]phenanthridine analogs also target specific proteins that are critical for cell function and survival. Notably, these include topoisomerase enzymes, which manage DNA topology, and anti-apoptotic proteins of the Bcl-2 family.

Mechanistic Studies of Topoisomerase I and II Inhibition by Benzo[i]phenanthridine Analogs

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and other cellular processes. strath.ac.uknih.gov They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before the break is resealed. cu.edu.eg Benzo[c]phenanthridine (B1199836) alkaloids are known to be potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov They act as "topoisomerase poisons," which means they stabilize the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. cu.edu.egnih.gov This prevents the re-ligation of the DNA break, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis. nih.gov

Select benzo[i]phenanthridines have been synthesized and evaluated as topoisomerase-targeting agents. nih.gov For example, 2,3-Methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine and its 5-methyl derivative have shown activity as topoisomerase I-targeting agents. nih.gov The mechanism of inhibition for these compounds is believed to mirror that of their benzo[c]phenanthridine counterparts, involving the stabilization of the cleavable complex. nih.gov

Structure-activity relationship studies have provided insights into the features that govern the topoisomerase-inhibiting activity of these compounds. Modifications to the A-ring of the benzo[c]phenanthridine structure can significantly impact their ability to enhance the formation of the cleavable complex. nih.gov Interestingly, some benzo[i]phenanthridine derivatives, such as 2,3,8,9-tetramethoxybenzo[i]phenanthridine, are inactive as topoisomerase I-targeting agents, indicating that the substitution pattern is critical for activity. nih.gov

The ability of some aza-analogous benzo[c]phenanthridines to act as dual inhibitors of both Topo I and Topo II is a significant advantage, as it may help to circumvent resistance mechanisms that can arise when only one of the enzymes is targeted. nih.gov

Binding and Modulation of Anti-Apoptotic Proteins (e.g., Bcl-XL)

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-XL, prevent the release of pro-apoptotic factors from the mitochondria, thereby promoting cell survival. Overexpression of these proteins is a common feature of many cancers and contributes to their resistance to chemotherapy.

Phenanthridine-based compounds have been investigated as inhibitors of Bcl-XL. ebi.ac.ukacs.orgnih.gov These compounds bind to a hydrophobic groove on the surface of Bcl-XL, preventing it from sequestering pro-apoptotic proteins like Bak. This allows the pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization and initiate the apoptotic cascade.

Structure-activity relationship studies on phenanthridine-based Bcl-XL inhibitors have identified key structural motifs required for binding site specificity and inhibitory activity. ebi.ac.ukacs.orgnih.gov Interestingly, closely related natural products such as chelerythrine (B190780) and sanguinarine (B192314) target different binding sites on Bcl-XL, demonstrating that subtle structural changes can significantly alter the binding profile. ebi.ac.ukacs.orgnih.gov Synthetic analogs have been developed that exhibit similar binding modes but with more potent inhibitory concentrations (IC50 values). ebi.ac.ukacs.orgnih.gov While direct studies on this compound are not available, the proven ability of the broader phenanthridine class to inhibit Bcl-XL suggests that this is a plausible and important mechanism of action for benzo[i]phenanthridine analogs as well.

Interaction with Microbial Enzymes (e.g., Aspartic Proteinase)

While direct studies on the interaction of this compound with microbial enzymes are not extensively documented in publicly available research, the broader class of benzo[c]phenanthridine alkaloids, which are structurally similar, has been investigated for their antifungal properties. For instance, the natural benzo[c]phenanthridine alkaloids sanguinarine and chelerythrine have inspired the development of synthetic analogs. One such class of analogs, 2-phenylphthalazin-2-ium derivatives, has demonstrated significant antifungal activity against a range of phytopathogenic fungi. nih.gov The mechanism of action for some chelerythrine-like alkaloids is suggested to involve the induction of oxidative damage to fungal membranes and triggering apoptosis. mdpi.com

Although not directly related to this compound, research into other heterocyclic compounds highlights the potential for targeting microbial enzymes. For example, a series of imidazolidine (B613845) derivatives have been shown to exhibit potent anti-candida activity by effectively inhibiting fungal aspartic proteases (Saps). nih.gov These enzymes are crucial for the virulence of Candida albicans, playing a significant role in the pathogen's ability to thrive and cause infection. nih.gov This indicates that microbial enzymes like aspartic proteinases are viable targets for antimicrobial drug development, though specific interactions with this compound analogs require further investigation.

Cellular Pathway Modulation at the Molecular Level

The biological activities of phenanthridine derivatives, including analogs of this compound, are often attributed to their ability to modulate fundamental cellular pathways at the molecular level. These interactions can lead to the inhibition of cell proliferation and other downstream effects.

Interference with DNA Replication and Cell Division Processes

A significant mechanism by which benzo[i]phenanthridine and its analogs exert their biological effects is through the interference with DNA replication and cell division.

Topoisomerase Inhibition:

Benzo[i]phenanthridine derivatives have been identified as potent agents that target mammalian topoisomerases. nih.gov Specifically, compounds such as 2,3-methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine and its 5-methyl derivative are active as topoisomerase I-targeting agents. nih.gov Topoisomerases are enzymes that are critical for managing the topological state of DNA during replication, transcription, and other cellular processes. strath.ac.uksemanticscholar.org By stabilizing the complex between topoisomerase I and DNA, these compounds prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. semanticscholar.org This DNA damage ultimately triggers cell cycle arrest and apoptosis. nih.govnih.gov The antitumor activity of many benzo[c]phenanthridines is believed to be a direct consequence of their ability to inhibit topoisomerase I. strath.ac.uknih.gov

Inhibition of Bacterial Cell Division:

In bacteria, a key target for some benzo[c]phenanthridine analogs is the FtsZ protein. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein in bacterial cell division, where it polymerizes to form the Z-ring at the site of cytokinesis. nih.govnih.gov The natural alkaloid sanguinarine, a benzo[c]phenanthridine, has been shown to inhibit the self-assembly of FtsZ, thereby preventing bacterial cytokinesis. nih.gov Synthetic analogs, such as certain 5-methylbenzo[c]phenanthridinium derivatives, have been developed and show significant antibacterial activity against pathogenic bacteria like Staphylococcus aureus and Enterococcus faecalis by targeting FtsZ. nih.gov The inhibition of FtsZ represents a promising strategy for developing new antibiotics with a novel mechanism of action. nih.govnih.gov

The table below summarizes the inhibitory activities of some benzo[c]phenanthridine derivatives against bacterial growth, highlighting their potential as antibacterial agents.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1-Phenyl-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chlorideStaphylococcus aureusSignificantly enhanced activity nih.gov
12-Phenyl-2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chlorideEnterococcus faecalisSignificantly enhanced activity nih.gov
BPD-6 (benzo[c]phenanthridine derivative)Mycobacterium tuberculosisMIC90 ~ 2-10 μM biorxiv.org, asm.org
BPD-9 (benzo[c]phenanthridine derivative)Mycobacterium tuberculosisMIC90 ~ 2-10 μM biorxiv.org, asm.org

Mechanisms of Disruption of Microbial Cell Walls

The integrity of the cell wall is crucial for the survival of many microbes, and its disruption is a common mechanism for antimicrobial agents. For fungal pathogens, analogs of benzo[c]phenanthridine alkaloids have been shown to inflict structural damage. Electron microscopy studies of a novel antifungal 2-phenylphthalazin-2-ium scaffold, inspired by sanguinarine and chelerythrine, revealed that it can damage the structure of the hyphae and the cell membrane of phytopathogenic fungi. nih.gov This suggests that for fungi, the antimicrobial action may involve direct physical disruption of the cell envelope.

In the context of bacteria, while some antibiotics like the cyclic lipopeptide LY146032 are known to inhibit peptidoglycan biosynthesis, the primary mechanism for benzo[c]phenanthridine analogs appears to be the inhibition of cell division machinery rather than direct interference with cell wall synthesis. nih.govnih.gov However, the nonpolar and planar nature of benzo[c]phenanthridine compounds facilitates their entry into bacterial cells, which is a prerequisite for reaching their intracellular targets. asm.org For instance, certain benzo[c]phenanthridine derivatives have been shown to accumulate within Mycobacterium tuberculosis, which possesses a unique mycolic acid-rich cell wall. biorxiv.orgasm.org

Molecular Mechanisms Affecting Viral Replication Cycles

The antiviral potential of phenanthridine derivatives has been explored through the rational design of compounds targeting key viral components. A notable example is the development of phenanthridine derivatives that target the nucleocapsid protein (NPro) of SARS-CoV-2. nih.gov The NPro is a major structural protein essential for viral replication, primarily by encapsulating the viral RNA into a ribonucleoprotein complex. nih.gov

Researchers have designed and synthesized NPro-targeting phenanthridine derivatives that have demonstrated the ability to inhibit the replication of SARS-CoV-2 in vitro. nih.gov Through techniques such as surface plasmon resonance (SPR) and site-directed mutagenesis, it was revealed that these compounds bind to the N-terminal domain (NTD) of the NPro, specifically interacting with key amino acid residues like Tyr109. nih.gov This binding event interferes with the normal function of the NPro, thereby inhibiting the viral replication cycle. nih.gov This targeted approach highlights the potential of phenanthridine-based scaffolds in the development of novel antiviral agents.

The table below presents the in vitro antiviral activities of two potent phenanthridine derivatives against SARS-CoV-2.

CompoundTarget VirusEC50 ValueTarget ProteinBinding SiteReference
Compound 12 SARS-CoV-23.69 μMNucleocapsid Protein (NPro)N-terminal Domain (NTD) nih.gov
Compound 16 SARS-CoV-22.18 μMNucleocapsid Protein (NPro)N-terminal Domain (NTD) nih.gov

Furthermore, the broader class of nucleoside analogs demonstrates various mechanisms to halt viral replication, such as acting as chain terminators during RNA synthesis or inducing lethal mutagenesis. nih.gov While structurally different, the principles of targeting essential viral processes are a cornerstone of antiviral drug discovery.

Applications of 5 Chlorobenzo I Phenanthridine in Chemical Biology and Research Tool Development

Development of Fluorescent Probes and Markers for Biomolecular Studies

The extended aromatic system of benzo[i]phenanthridines imparts inherent fluorescent properties, making them attractive candidates for the development of fluorescent probes. nih.gov While research on 5-Chlorobenzo[i]phenanthridine itself is specific, the broader class of phenanthridine (B189435) derivatives has been extensively utilized as fluorescent markers for DNA and RNA. nih.gov A classic example is ethidium (B1194527) bromide, which, despite its toxicity, has been a gold standard for nucleic acid visualization for decades. nih.gov

The fluorescence of phenanthridine-based compounds often changes in response to their local environment, such as polarity and binding to macromolecules. beilstein-journals.orgrsc.org For instance, the fluorescence of certain benzo[c]phenanthridine (B1199836) alkaloids shows dramatic changes in emission spectra upon binding to DNA. nih.gov This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific biomolecule or a change in cellular conditions. The introduction of a chloro-substituent at the 5-position of the benzo[i]phenanthridine core can modulate these photophysical properties, potentially leading to probes with improved brightness, photostability, and specific spectral characteristics suitable for various biological imaging applications. nih.govrsc.org

Derivatives of similar heterocyclic systems, like (tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol, have been synthesized and shown to act as fluorescent probes for detecting specific analytes like aniline, with a "turn-on" fluorescence response. nih.gov This demonstrates the potential of the phenanthridine scaffold, and by extension this compound, to be chemically modified to create highly specific fluorescent sensors for a variety of molecules of biological interest.

Utilization as Chemical Probes for Elucidating Molecular Interactions and Cellular Processes

Beyond simple visualization, phenanthridine derivatives serve as sophisticated chemical probes to investigate and perturb biological processes. A key application is in studying protein-DNA interactions. For example, novel phenanthridine analogues have been identified as chemical probes that can disrupt the binding of the transcription factor ΔFosB to DNA. nih.govnih.gov This transcription factor is implicated in long-term neural and behavioral changes associated with addiction and other neurological disorders. nih.govnih.gov The development of such probes is crucial for dissecting the complex biological functions of ΔFosB. nih.gov

The general mechanism of action for many phenanthridine-based probes involves intercalation into DNA or binding to specific sites on proteins. nih.govwikipedia.org The planar aromatic structure of this compound makes it well-suited for such interactions. The chlorine atom can further influence binding affinity and specificity through steric and electronic effects.

These probes are often identified through high-throughput screening of compound libraries, followed by optimization of their structure-activity relationship. nih.gov For instance, a phenanthridine analogue, ZL0220, was identified as a promising chemical probe with micromolar inhibitory activity against ΔFosB homodimers and ΔFosB/JunD heterodimers. nih.govnih.gov This highlights the potential of the phenanthridine scaffold to yield valuable tools for chemical genetics and proteomics.

The table below summarizes the inhibitory activities of a novel phenanthridine analogue against ΔFosB dimers.

CompoundTargetIC₅₀ (μM)
ZL0220 (27) ΔFosB homodimers58.0 ± 0.5
ZL0220 (27) ΔFosB/JunD heterodimers55.7 ± 1.9

Table 1: Inhibitory concentration (IC₅₀) of a phenanthridine analogue chemical probe against ΔFosB dimers. Data sourced from nih.gov.

Rational Design of Chemical Probes for Molecular Target Validation

The process of validating a biological molecule as a potential drug target often requires highly specific chemical probes. The rational design of such probes involves an iterative process of synthesis, biological testing, and computational modeling to optimize their potency and selectivity. nih.govrsc.org The phenanthridine skeleton provides a versatile scaffold for this purpose.

Starting from a basic phenanthridine core, medicinal chemists can introduce various functional groups to enhance binding to a target of interest and to modulate pharmacokinetic properties. nih.govnih.gov For example, in the development of probes for the ΔFosB transcription factor, researchers systematically modified the phenanthridine scaffold, replacing a cyclopentene (B43876) moiety with a phenyl ring to eliminate chiral centers and introducing different substituents to improve activity. nih.gov

Molecular docking simulations are often employed to predict how a designed molecule will bind to its target, guiding the synthetic efforts. nih.gov For instance, docking studies of the phenanthridine analogue ZL0220 with the crystal structure of the ΔFosB/JunD bZIP domain revealed potential binding sites and modes of action. nih.gov This structure-based design approach is a powerful strategy for developing the next generation of highly selective chemical probes based on the this compound framework for a wide range of biological targets.

Contribution to the Discovery and Development of Agrochemicals with Phenanthridine Structures

While direct examples of this compound in commercial agrochemicals are not prominent, the broader class of nitrogen-containing heterocyclic compounds, including phenanthridines, represents a rich source of biologically active molecules with potential applications in agriculture. The development of new fungicides, for instance, is an area where novel heterocyclic structures are continuously explored. mdpi.com

The rationale for exploring phenanthridine derivatives in agrochemical research stems from their proven bioactivity in other fields, such as medicine. nih.gov The same properties that make them effective DNA intercalators or enzyme inhibitors in human cells could be harnessed to combat plant pathogens. For example, compounds that inhibit crucial enzymes in fungi or pests could be developed into effective agrochemicals. The synthesis of benzimidazole (B57391) phenylhydrazone derivatives as potential antifungal agents against phytopathogenic fungi illustrates this approach of modifying a core heterocyclic structure to create new agrochemicals. mdpi.com

The this compound structure, with its potential for diverse functionalization, could serve as a template for creating new libraries of compounds for screening against various agricultural pests and diseases. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, which are often desirable properties for agrochemicals.

Potential as Building Blocks for Complex Molecular Architectures in Chemical Biology

The concept of using modular building blocks is central to the synthesis of complex functional molecules in chemical biology. semanticscholar.org The this compound core represents a rigid, well-defined scaffold that can be elaborated into more complex molecular architectures. beilstein-journals.org Its structure can be systematically modified through various chemical reactions, allowing for its incorporation into larger supramolecular assemblies, polymers, or multifunctional probes. nih.govtitech.ac.jp

For example, the phenanthridine unit can be conjugated to other functional moieties, such as pyrene, to create fluorescent probes with unique properties like excimer formation, which is sensitive to the surrounding environment. beilstein-journals.org Similarly, it can be functionalized with photoswitchable groups like azobenzenes to create light-controllable bioactive molecules. nih.gov The synthesis of dihydropyrrolo[1,2-f]phenanthridines demonstrates how the core structure can be expanded to create more complex, chirally pure molecules with potential biological activities. nih.gov

The 5-chloro substituent on the benzo[i]phenanthridine ring provides a handle for further chemical transformations, such as cross-coupling reactions, which can be used to attach other molecular building blocks. niscpr.res.in This versatility makes this compound and its derivatives valuable synthons for constructing sophisticated tools for chemical biology, enabling the creation of probes for multimodal imaging, targeted drug delivery systems, and dynamic molecular systems for studying cellular processes in real-time. nih.govnih.gov

Analytical Methodologies for Detection and Quantification of 5 Chlorobenzo I Phenanthridine in Research Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are fundamental in the analysis of 5-Chlorobenzo[i]phenanthridine, enabling its separation from complex mixtures and subsequent identification and quantification. The choice of technique often depends on the volatility and polarity of the compound, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

For structurally similar compounds, such as benzo[c]phenanthridine (B1199836) alkaloids, reversed-phase HPLC methods have proven effective. nih.govcore.ac.uk These methods commonly utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate a wide range of compounds with varying polarities. nih.govcore.ac.uk Diode array detection (DAD) is a common choice for quantification, allowing for the monitoring of absorbance at multiple wavelengths. nih.govcore.ac.uk

A key aspect of HPLC method development is the optimization of the mobile phase pH, which can significantly influence the retention and peak shape of ionizable compounds. For phenanthridine-based structures, acidic mobile phases are often used to ensure consistent protonation and improved chromatographic performance.

ParameterTypical Conditions for Related Compounds
Stationary Phase C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., formic acid, phosphoric acid)
Elution Mode Gradient Elution
Detector Diode Array Detector (DAD) or UV-Vis Detector

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for its analysis, potentially after a derivatization step to increase its volatility and improve its chromatographic properties. Perfluoroacylation is a derivatization technique that has been used for related halogenated compounds to enhance their volatility and chromatographic separation. nih.gov

The development of a GC-MS method involves selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, and optimizing the oven temperature program. The mass spectrometer provides highly selective and sensitive detection, allowing for the identification of the compound based on its mass spectrum and retention time. For halogenated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum can provide a distinctive signature for identification. scholaris.ca

ParameterGeneral Considerations
Derivatization May be required to increase volatility (e.g., perfluoroacylation)
Stationary Phase Non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Quadrupole, Ion Trap, or Time-of-Flight)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that are particularly well-suited for the analysis of this compound in complex matrices. nih.govshimadzu.com This approach combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.

For the analysis of related benzo[c]phenanthridine alkaloids, HPLC systems are often coupled with electrospray ionization (ESI) mass spectrometers. nih.gov ESI is a soft ionization technique that is suitable for polar and thermally labile molecules, generating protonated molecules [M+H]+ with minimal fragmentation. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). This provides a high degree of selectivity and is ideal for quantitative analysis in complex biological or environmental samples. nih.gov The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization source settings and collision energies.

ParameterTypical Conditions for Related Compounds
Chromatography Reversed-Phase HPLC (as described in 9.1.1)
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification

Spectroscopic and Spectrometric Methods for Quantification

Spectroscopic and spectrometric methods are valuable for the direct quantification of this compound, especially in purified samples or for preliminary screening.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and accessible technique for determining the concentration of this compound in solution. The method is based on the principle that the compound absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

The UV-Vis spectrum of phenanthridine (B189435) and its derivatives is characterized by distinct absorption bands. researchgate.net To determine the concentration of a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

ParameterGeneral Principle
Wavelength Range Typically 200-800 nm
Measurement Absorbance at λmax
Quantification Based on a calibration curve of known standards

Fluorescence Spectroscopy for Sensitive Detection and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection and quantification of fluorescent compounds like this compound. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte.

Phenanthridine and its derivatives are known to be fluorescent. icm.edu.plrsc.orgresearchgate.net The fluorescence properties, including the excitation and emission maxima and the quantum yield, can be influenced by the molecular structure and the solvent environment. For sensitive detection, the excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. Fluorescence spectroscopy is also a powerful tool for studying the interactions of this compound with other molecules, as changes in the fluorescence spectrum can provide information about binding events.

ParameterGeneral Principle
Measurement Fluorescence intensity at the emission maximum (λem) after excitation at the excitation maximum (λex)
Sensitivity Generally higher than UV-Visible spectrophotometry
Applications Quantification, binding studies, and probing molecular interactions

Advanced Sample Preparation Strategies for Research Samples

The accurate detection and quantification of this compound in complex research matrices, such as cell lysates, microsomal fractions, or environmental samples, necessitate robust sample preparation to remove interfering substances and concentrate the analyte. Advanced strategies like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are pivotal in achieving the low detection limits required for research applications.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction is a highly effective technique for purifying and concentrating this compound from aqueous and biological samples. sigmaaldrich.comnih.gov It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. nih.gov For a moderately nonpolar, aromatic compound like this compound, a reversed-phase SPE strategy is typically employed. sigmaaldrich.com

The "bind and elute" strategy is the most common approach. nih.govlibretexts.org The process involves four key steps:

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with an aqueous solution (e.g., water or a buffer) that mimics the sample matrix. sigmaaldrich.com

Loading: The pre-treated sample is passed through the SPE cartridge. This compound, being hydrophobic, adsorbs to the nonpolar stationary phase (e.g., C18-silica), while polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove any remaining weakly bound impurities without dislodging the target analyte.

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound for subsequent analysis.

The selection of the sorbent and solvents is critical for achieving high recovery. Polymeric reversed-phase sorbents or silica-based C18 are often chosen for their high affinity for aromatic compounds. Optimization of the pH during sample loading can enhance retention, particularly for compounds with ionizable groups.

Table 1: Illustrative Solid-Phase Extraction Protocol for this compound

StepParameterConditionPurpose
Sorbent Selection MaterialC18-bonded Silica (500 mg)Reversed-phase retention of the aromatic analyte.
Conditioning Solvent 15 mL MethanolSolvates the C18 chains to activate the sorbent.
Solvent 25 mL Deionized WaterEquilibrates the sorbent for an aqueous sample.
Sample Loading Sample10 mL aqueous sample (pH adjusted to 8.0)Adsorption of the analyte onto the C18 sorbent.
Flow Rate1-2 mL/minEnsures sufficient interaction time.
Washing Solvent5 mL Water/Methanol (90:10 v/v)Removes polar and weakly retained impurities.
Elution Solvent3 mL AcetonitrileDesorbs and elutes the purified analyte.
Post-Elution ProcedureEvaporation under N₂ and reconstitutionConcentrates the analyte in a suitable final solvent.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction is a fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. journalspub.com The efficiency of LLE is governed by the analyte's partition coefficient (LogP), which can be significantly influenced by the pH of the aqueous phase for ionizable compounds. chromatographyonline.com

For this compound, which contains a basic nitrogen atom within its heterocyclic ring system, pH adjustment is a critical optimization parameter.

At a pH two units above its pKa, the compound will be in its neutral, uncharged form, maximizing its partitioning into a nonpolar organic solvent. chromatographyonline.com

Conversely, at a pH two units below its pKa, it will be protonated and charged, increasing its solubility in the aqueous phase.

This property can be exploited in a "back-extraction" procedure for further purification. The analyte is first extracted into an organic solvent from an alkaline aqueous sample. Subsequently, the organic layer is mixed with a fresh acidic aqueous solution, which protonates the analyte and extracts it back into the aqueous phase, leaving behind neutral, lipid-soluble impurities in the organic layer. elementlabsolutions.com

Optimization of an LLE protocol involves systematically varying parameters such as the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the extraction time/method (e.g., vortexing time). chromatographyonline.comelementlabsolutions.com

Table 2: Optimization Parameters for Liquid-Liquid Extraction of this compound

ParameterVariableTested ConditionsOptimal Condition (Hypothetical)
Organic Solvent Polarity & MiscibilityHexane, Ethyl Acetate, DichloromethaneEthyl Acetate
Aqueous Phase pH Analyte Ionization5.0, 7.0, 9.0, 11.011.0
Volume Ratio Solvent:Aqueous0.5:1, 1:1, 2:11:1 (for single extraction)
Salting-Out Effect Ionic Strength0% NaCl, 5% NaCl, 10% NaCl5% NaCl
Extraction Time Agitation Duration1 min, 2 min, 5 min (vortex)2 min

Bioanalytical Techniques for In Vitro Research Applications

For in vitro research, where large numbers of samples are often generated from experiments like cell-based assays or metabolic stability studies, high-throughput and sensitive analytical techniques are essential.

Immunoassays (e.g., ELISA, RIA) for High-Throughput Screening

Immunoassays are powerful bioanalytical tools that use the specific binding of an antibody to its antigen for detection and quantification. eurekaselect.com An Enzyme-Linked Immunosorbent Assay (ELISA) is a particularly suitable format for high-throughput screening of compounds like this compound due to its speed, sensitivity, and cost-effectiveness compared to chromatographic methods. acs.orgnemi.gov

The development of a competitive ELISA for this compound would involve:

Hapten Synthesis: The target molecule is too small to elicit an immune response on its own. Therefore, it is chemically modified (e.g., by introducing a linker arm) to create a hapten, which is then conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA).

Antibody Production: The protein-hapten conjugate is used to immunize an animal, leading to the production of polyclonal or monoclonal antibodies that specifically recognize the this compound structure.

Assay Development: In a competitive ELISA format, microtiter plates are coated with a known amount of antibody. The sample containing the unknown amount of this compound is added simultaneously with a known amount of an enzyme-labeled version of the analyte (the tracer). The free analyte from the sample and the tracer compete for the limited number of antibody binding sites. After a washing step, a substrate is added that produces a colorimetric or fluorescent signal in the presence of the enzyme. A higher concentration of this compound in the sample results in less tracer binding and thus a weaker signal, allowing for quantification via a standard curve. nemi.gov

The specificity of the assay is determined by the cross-reactivity of the antibody with structurally related molecules.

Table 3: Hypothetical Cross-Reactivity Profile for a this compound ELISA

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound Target Analyte15100
Benzo[i]phenanthridineParent Compound4533.3
PhenanthridineCore Structure> 10,000< 0.15
5-Bromobenzo[i]phenanthridineHalogen Analogue2560
Benzo[c]phenanthridineIsomer8001.88

Electroanalytical Methods (e.g., Voltammetry, Potentiometry) for Detection

Electroanalytical methods offer a sensitive and often rapid approach for the detection of electroactive molecules. azolifesciences.com Compounds with reducible or oxidizable functional groups, such as the aromatic and N-heterocyclic system in this compound, are well-suited for analysis by voltammetric techniques. chemicke-listy.cz

Voltammetry measures the current response of a solution as a function of an applied potential at a working electrode. azolifesciences.com Differential Pulse Voltammetry (DPV) is a particularly sensitive technique that can be used for quantitative analysis. In a typical DPV experiment for this compound, the molecule would be oxidized at a specific potential, generating a peak-shaped signal. The height of this peak is directly proportional to the concentration of the analyte in the solution.

The choice of working electrode is crucial. Glassy carbon electrodes (GCE), boron-doped diamond (BDD) electrodes, or chemically modified electrodes can be used to improve sensitivity and selectivity. The supporting electrolyte, pH, and scan parameters are optimized to achieve a well-defined and reproducible signal. These methods are advantageous due to their high sensitivity, rapid response time, and relatively low cost of instrumentation. chemicke-listy.cz

Table 4: Representative Analytical Parameters for DPV Detection of this compound

ParameterValue
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Supporting Electrolyte 0.1 M Phosphate (B84403) Buffer
Optimal pH 6.0
Oxidation Potential (Epa) +0.85 V (vs. Ag/AgCl)
Linear Range 0.1 µM - 50 µM
Limit of Detection (LOD) 0.03 µM
Relative Standard Deviation (RSD) < 4% (n=10)

Future Perspectives and Emerging Research Avenues for Benzo I Phenanthridines

Exploration of Novel Synthetic Pathways with Enhanced Efficiency, Atom Economy, and Sustainability

The development of new synthetic routes to construct the benzo[i]phenanthridine core is a primary focus of current research. The drive is to create methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and sustainability.

Future efforts will likely concentrate on:

One-Pot Syntheses: Combining multiple reaction steps into a single pot significantly reduces waste and improves efficiency. A recent example is a three-component synthesis of benzo[α]phenanthridines using KI/DMSO/camphorsulfonic acid. researchgate.netresearchgate.net

C-H Activation/Functionalization: Directly functionalizing the C-H bonds of readily available starting materials is a powerful strategy for streamlining synthesis and is an area of active development for constructing the benzo[i]phenanthridine framework.

Photoredox Catalysis: Visible-light-mediated reactions offer a milder and more sustainable alternative to traditional methods. beilstein-journals.org The development of photoredox-catalyzed cyclizations to form the phenanthridine (B189435) core is a promising area of exploration. beilstein-journals.org

Flow Chemistry: The use of microreactors in flow chemistry can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of benzo[i]phenanthridine derivatives.

These innovative synthetic approaches will be crucial for creating libraries of diverse benzo[i]phenanthridine analogs, including those with specific substitutions like the 5-chloro group, enabling a more thorough investigation of their structure-activity relationships.

Advanced Computational Approaches for De Novo Design, Virtual Screening, and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the benzo[i]phenanthridine scaffold is poised to accelerate research significantly. emanresearch.orgtaylorandfrancis.comemanresearch.org These in silico methods offer a rapid and cost-effective way to design new molecules, predict their properties, and understand their mechanisms of action at a molecular level.

Key computational strategies being applied and further developed for benzo[i]phenanthridines include:

De Novo Design: Algorithms can now generate novel molecular structures with desired properties from scratch. This approach can be used to design new benzo[i]phenanthridine derivatives with potentially enhanced biological activity or unique photophysical characteristics.

Virtual Screening: Large chemical databases can be computationally screened to identify compounds that are likely to bind to a specific biological target. researchgate.net For benzo[i]phenanthridines, this can be used to discover new derivatives with activity against targets such as topoisomerase I or various protein kinases. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzo[i]phenanthridines, 2D and 3D-QSAR models have been developed to predict their antitumor and topoisomerase I inhibitory activities. nih.gov Future models will likely incorporate more sophisticated molecular descriptors and machine learning algorithms for improved predictive power.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques provide insights into how benzo[i]phenanthridine derivatives interact with their biological targets at an atomic level. jocpr.com Docking can predict the preferred binding mode of a ligand to a receptor, while MD simulations can reveal the dynamic behavior of the ligand-receptor complex over time. This information is crucial for understanding the mechanism of action and for designing more potent and selective compounds.

The integration of these computational approaches will enable a more rational and efficient design of novel benzo[i]phenanthridine-based compounds for a wide range of applications.

Integration of Chemical Biology Tools for Systems-Level Understanding of Benzo[i]phenanthridine Action

To fully harness the therapeutic potential of benzo[i]phenanthridines, it is crucial to understand their effects on a systems-wide level within a biological context. Chemical biology provides a powerful toolkit to probe the complex interactions of small molecules like 5-Chlorobenzo[i]phenanthridine with cellular machinery.

Future research in this area will likely focus on:

Target Identification and Validation: A major challenge with many bioactive compounds is identifying their direct molecular targets. Advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, can be employed to identify the cellular proteins that interact with benzo[i]phenanthridine derivatives.

Cellular Imaging: The intrinsic fluorescence of some benzo[i]phenanthridine alkaloids can be exploited for cellular imaging studies. asm.orgnih.gov Designing new fluorescent probes based on the benzo[i]phenanthridine scaffold will allow for real-time visualization of their subcellular localization and trafficking, providing valuable clues about their mechanism of action.

"Click" Chemistry: The use of "click" chemistry to append reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to benzo[i]phenanthridine derivatives can facilitate their use in pull-down assays for target identification and for imaging applications.

Omics Approaches: The effect of benzo[i]phenanthridines on the transcriptome, proteome, and metabolome can be analyzed using high-throughput "omics" technologies. This systems-level data can reveal the broader cellular pathways and networks that are perturbed by these compounds, offering a more holistic understanding of their biological effects.

By integrating these chemical biology tools, researchers can move beyond a single-target-focused view and gain a more comprehensive understanding of how benzo[i]phenanthridines exert their biological activities, which is essential for their development as therapeutic agents.

Development of Optically Active and Chiral Benzo[i]phenanthridine Derivatives and Their Enantioselective Synthesis

Chirality plays a critical role in the biological activity of many drugs. The development of methods for the enantioselective synthesis of chiral benzo[i]phenanthridine derivatives is a significant and growing area of research. While many naturally occurring benzo[i]phenanthridines are achiral, the introduction of stereocenters into the scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research directions in this area include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. The development of new asymmetric catalytic methods for the key bond-forming reactions in the synthesis of the benzo[i]phenanthridine core is a high priority.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the benzo[i]phenanthridine scaffold is another viable strategy.

Resolution of Racemates: For cases where enantioselective synthesis is not yet feasible, the development of efficient methods for the separation of racemic mixtures of chiral benzo[i]phenanthridines will be important.

Stereochemical-Activity Relationship Studies: Once enantiomerically pure benzo[i]phenanthridine derivatives are available, their biological activities can be evaluated separately. This will provide crucial information on the stereochemical requirements for interaction with their biological targets.

The ability to synthesize optically active benzo[i]phenanthridine derivatives will open up new avenues for the development of more effective and safer therapeutic agents.

Mechanistic Studies of Unconventional Reactivity and Transformations of the Benzo[i]phenanthridine Scaffold

A deeper understanding of the fundamental reactivity of the benzo[i]phenanthridine ring system can lead to the discovery of novel transformations and the development of new synthetic methodologies. While much is known about the typical reactivity of this heterocyclic system, exploring its unconventional reactivity patterns is a key area for future research.

This includes:

Unusual Cyclization Reactions: Investigating novel intramolecular cyclization strategies to form the core structure or to further functionalize it.

Ring-Opening and Rearrangement Reactions: Studying the conditions under which the benzo[i]phenanthridine scaffold can undergo ring-opening or rearrangement reactions can lead to the synthesis of new and structurally diverse heterocyclic compounds.

Photochemical and Electrochemical Transformations: Exploring the reactivity of benzo[i]phenanthridines under photochemical or electrochemical conditions can unlock new reaction pathways that are not accessible through traditional thermal methods. beilstein-journals.org

Mechanistic Elucidation: Detailed mechanistic studies, often aided by computational chemistry, are crucial for understanding the factors that govern the outcome of these unconventional transformations. This knowledge can then be used to design new and more efficient synthetic routes.

By pushing the boundaries of what is considered "conventional" reactivity, chemists can unlock the full synthetic potential of the benzo[i]phenanthridine scaffold and create a new generation of functional molecules.

Exploration of Benzo[i]phenanthridines in Functional Materials Science and Photophysics

Beyond their well-established biological activities, the unique electronic and photophysical properties of benzo[i]phenanthridines make them attractive candidates for applications in materials science. icm.edu.plresearchgate.net Their extended π-conjugated system and often fluorescent nature are key features that can be exploited for the development of new functional materials.

Emerging research in this area is focused on:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of some benzo[i]phenanthridine derivatives suggests their potential use as emissive materials in OLEDs. icm.edu.pl Future research will involve designing and synthesizing new derivatives with optimized photophysical properties, such as high quantum yields and tunable emission colors.

Fluorescent Sensors: The sensitivity of the fluorescence of benzo[i]phenanthridines to their local environment can be harnessed to develop fluorescent sensors for the detection of ions, small molecules, or biomacromolecules. nih.gov

Photocatalysts: The ability of some benzo[i]phenanthridines to absorb light and participate in electron transfer processes makes them potential candidates for use as photocatalysts in organic synthesis.

DNA Intercalators and Probes: The planar structure of the benzo[i]phenanthridine scaffold allows for efficient intercalation into the DNA double helix. nih.gov This property, combined with their fluorescence, has led to their use as DNA probes. nih.gov Future research will focus on developing new derivatives with enhanced binding affinity and specificity for particular DNA sequences or structures.

The exploration of benzo[i]phenanthridines in materials science is a rapidly growing field that promises to yield new technologies with a wide range of applications.

Data Tables

Table 1: Examples of Recent Synthetic Strategies for Benzo[c]phenanthridines

Synthetic StrategyKey FeaturesPotential Application for this compound
Palladium-Catalyzed Dual C-H ActivationHigh efficiency and atom economySynthesis of chloro-substituted precursors
Three-Component SynthesisOne-pot procedure, reduced wasteDirect synthesis from chloro-substituted starting materials
Visible-Light-Mediated CyclizationMild and sustainable conditionsGreener synthesis of the 5-chloro derivative
Aryne-Mediated AnnulationSimultaneous C-C and C-N bond formationRapid construction of the core scaffold

Table 2: Computational Approaches in Benzo[i]phenanthridine Research

Computational MethodApplicationRelevance to this compound
De Novo DesignGeneration of novel structures with desired propertiesDesign of new analogs with enhanced activity
Virtual ScreeningIdentification of potential drug candidates from databasesDiscovery of new biological targets
QSARPrediction of biological activity based on structurePrediction of the activity of untested analogs
Molecular DockingPrediction of binding modes to biological targetsUnderstanding the mechanism of action

Q & A

Q. What are the standard synthetic routes for preparing 5-Chlorobenzo[i]phenanthridine?

The synthesis typically involves multi-step protocols starting from commercially available precursors. For example, 11-(4-chlorophenyl)-6-amino-11,12-dihydrobenzo[c]phenanthridine can be synthesized via acylation of aniline derivatives followed by cyclization and chlorination steps. Key intermediates like 4-chloro-o-phenylenediamine are often used, with benzoyl chloride or thionyl chloride as acylating agents. Reaction conditions (e.g., solvents like dichloromethane, temperatures of 0–50°C, and catalysts like triethylamine) significantly influence yields and purity .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard methods. For example, X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 87.13° between phenyl and benzo[c]phenanthridine rings), confirming spatial arrangements critical for biological activity. Hydrogen bonding (C–H···π interactions) and torsion angles (e.g., 171.15° for C23–N2–C24–C25) are also analyzed to validate molecular stability .

Q. What biological activities are associated with this compound derivatives?

These derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, phenanthridine PJ34 induces mitotic catastrophe in cancer cells by disrupting spindle assembly, leading to rapid apoptosis without harming healthy cells. Antitumor activity is also observed in triple-negative breast cancer models, with IC50 values correlating with substituent electronegativity .

Advanced Research Questions

Q. How can chemometric methods resolve spectral overlaps in analyzing this compound metabolites?

Partial Least Squares (PLS) and Principal Component Regression (PCR) are employed for simultaneous quantification of phenanthridine, phenanthridinone, and phenanthridine N-oxide in biological matrices. UV spectral data (210–355 nm) are processed to calculate net analyte signals (NAS), enabling determination of detection limits (e.g., 0.12 µg/mL for phenanthridine) and selectivity ratios. PLS generally outperforms PCR in handling collinearity and band overlaps .

Q. What strategies address contradictions in reported synthetic yields or regioselectivity?

Discrepancies arise from solvent polarity, catalyst choice, and reaction time. For example, using thionyl chloride in benzene at reflux yields higher regioselectivity for chlorinated products compared to dichloromethane at lower temperatures. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) to improve reproducibility .

Q. How do structural modifications influence the biological activity of this compound?

Substituent position and electronic properties dictate interactions with biological targets. Chlorine at position 5 enhances DNA intercalation and topoisomerase inhibition, while bulky groups (e.g., benzamide at position 6) improve binding to HIV-1 protease dimer interfaces (IC50: 6–234 µM). Molecular docking studies reveal van der Waals interactions with residues like Ile50 and Val32, guiding rational design .

Q. What in vivo models validate the anticancer efficacy of this compound derivatives?

Murine models transplanted with human cancer cells (e.g., triple-negative breast cancer) are used to assess tumor growth inhibition. Real-time imaging and biochemical assays confirm mitotic arrest and apoptosis induction. For example, PJ34 reduces tumor volume by 70% within 14 days, with pharmacokinetic studies optimizing dosing schedules .

Q. How can conflicting data on enzymatic oxidation pathways be resolved?

Phenanthridine is oxidized by CYP450 and aldehyde oxidase to phenanthridinone and N-oxide metabolites. Discrepancies in metabolite ratios arise from enzyme isoforms and substrate concentrations. Competitive inhibition assays and isotopic labeling (e.g., ¹⁸O tracing) clarify dominant pathways under physiological conditions .

Methodological Guidelines

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions. Use TLC or HPLC for real-time reaction monitoring .
  • Analytical Validation : Cross-validate PLS/PCR models with spiked plasma samples (recovery: 95–105%) and calculate multivariate detection limits using NAS .
  • Biological Assays : Combine SPR (surface plasmon resonance) for binding affinity measurements with enzyme activity assays (e.g., HIV-1 protease inhibition) to confirm dual mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.